molecular formula C7H18Cl2N2O B1455932 1-Piperazin-1-ylpropan-2-ol dihydrochloride CAS No. 89910-53-2

1-Piperazin-1-ylpropan-2-ol dihydrochloride

Cat. No.: B1455932
CAS No.: 89910-53-2
M. Wt: 217.13 g/mol
InChI Key: ADAFEYPYDWOZLJ-UHFFFAOYSA-N
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Description

1-Piperazin-1-ylpropan-2-ol dihydrochloride is a useful research compound. Its molecular formula is C7H18Cl2N2O and its molecular weight is 217.13 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

1-piperazin-1-ylpropan-2-ol;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H16N2O.2ClH/c1-7(10)6-9-4-2-8-3-5-9;;/h7-8,10H,2-6H2,1H3;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ADAFEYPYDWOZLJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CN1CCNCC1)O.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H18Cl2N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Solubility of 1-Piperazin-1-ylpropan-2-ol dihydrochloride in water vs organic solvents

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a technical reference for the solubility behavior, thermodynamic properties, and handling of 1-Piperazin-1-ylpropan-2-ol dihydrochloride (CAS: 89910-53-2). It is designed to assist process chemists and formulation scientists in optimizing reaction conditions, purification protocols, and pre-clinical formulation strategies.

Executive Summary & Compound Identity

This compound (often referred to as 1-(2-hydroxypropyl)piperazine dihydrochloride) is a polar, ionic salt widely used as a pharmacophore building block in medicinal chemistry.[1] Its solubility profile is dominated by the high lattice energy of the dihydrochloride salt form, which starkly contrasts with its lipophilic free base counterpart.

Property Data
Chemical Name This compound
CAS Number 89910-53-2 (Salt) / 5317-32-8 (Free Base)
Molecular Formula C₇H₁₆N₂O[1][2][3][4][5][6][7][8] · 2HCl
Molecular Weight ~217.14 g/mol (Salt)
Physical State White to off-white crystalline solid
Key Functional Groups Secondary amine (protonated), Tertiary amine (protonated), Secondary hydroxyl

Theoretical Framework: Solvation Thermodynamics

To predict and manipulate the solubility of this compound, one must understand the competition between Crystal Lattice Energy and Solvation Enthalpy .

  • The Salt Factor: The dihydrochloride form involves two protonated nitrogen centers interacting strongly with chloride counter-ions. This creates a rigid crystal lattice with high melting points (typically >200°C decomp).

  • Solvation Requirement: For dissolution to occur, the solvent must overcome this lattice energy through strong ion-dipole interactions (water) or high dielectric screening (DMSO).

  • The Hydroxyl Effect: The 2-hydroxypropyl chain adds a hydrogen bond donor/acceptor site. While this enhances solubility in lower alcohols (methanol/ethanol) compared to bare piperazine salts, it is insufficient to solubilize the salt in non-polar media.

Solubility Profile: Water vs. Organic Solvents[2]

The following data categorizes solvent compatibility based on thermodynamic saturation limits at 25°C.

Table 1: Comparative Solubility Matrix
Solvent ClassRepresentative SolventsSolubility RatingMechanistic Insight
Aqueous Water, PBS (pH 7.4), 0.1M HClHigh (>100 mg/mL)Strong ion-dipole hydration shell forms around the dication; entropy-driven dissolution.
Polar Aprotic DMSO, DMFModerate to High High dielectric constant (

) stabilizes the ionic charge separation, though less effective than water.
Polar Protic Methanol, Ethanol, IsopropanolModerate to Low Solubility decreases as carbon chain length increases. Useful for recrystallization (high solubility at reflux, low at RT).[9]
Dipolar Aprotic Acetonitrile, AcetoneVery Low Insufficient dielectric strength to dissociate the ion pair; often used as anti-solvents to precipitate the salt.
Non-Polar Hexane, Toluene, DCM, EtherInsoluble Lack of dipole moment prevents interaction with the ionic lattice.

Critical Insight for Synthesis: When using this compound as a nucleophile in substitution reactions, avoid non-polar solvents. Use DMF or Acetonitrile/Water mixtures to ensure the salt is sufficiently dissolved to react, or add a base (e.g.,


) to generate the soluble free base in situ.

Experimental Protocols

Protocol A: Thermodynamic Solubility Determination (Shake-Flask Method)

This protocol ensures accurate measurement of saturation solubility, essential for formulation and BCS classification.

Reagents:

  • Test Compound: this compound (micronized).

  • Solvent: HPLC grade water or buffer.

  • Equipment: Orbital shaker, 0.45 µm PVDF syringe filters, HPLC-UV/MS.

Workflow:

  • Supersaturation: Add excess solid (~50 mg) to 1 mL of solvent in a glass vial.

  • Equilibration: Agitate at 25°C (or 37°C) for 24–48 hours.

  • Clarification: Centrifuge at 10,000 rpm for 10 mins. Filter supernatant through a 0.45 µm membrane (pre-saturated to minimize adsorption).

  • Quantification: Dilute filtrate and analyze via HPLC against a standard curve.

Protocol B: Purification via Recrystallization

The differential solubility in alcohols is exploited for purification.

  • Dissolution: Dissolve crude salt in minimum volume of boiling Methanol or Ethanol (95%) .

  • Filtration: Hot filter to remove insoluble mechanical impurities.

  • Crystallization: Slowly cool to room temperature. If no crystals form, add Acetone or Diethyl Ether dropwise as an anti-solvent until turbidity persists.

  • Isolation: Cool to 4°C, filter, and wash with cold acetone.

Visualizing the Science

Diagram 1: Solubility Determination Workflow

This flowchart visualizes the decision-making process for accurate solubility measurement, ensuring data integrity.

SolubilityWorkflow Start Start: Weigh Excess Solid SolventAdd Add Solvent (Water/Buffer/Organic) Start->SolventAdd Agitate Agitate (24-48h @ 25°C) SolventAdd->Agitate CheckSolid Is Solid Present? Agitate->CheckSolid AddMore Add More Solid CheckSolid->AddMore No Filter Centrifuge & Filter (0.45 µm) CheckSolid->Filter Yes (Equilibrium) AddMore->Agitate Analyze HPLC/UV Analysis Filter->Analyze

Caption: Standardized workflow for thermodynamic solubility determination (Shake-Flask Method).

Diagram 2: Solvent Selection Decision Tree

A guide for process chemists to select the correct solvent system based on the operational goal (Reaction vs. Purification).

SolventSelection Goal Operational Goal Reaction Synthesis/Reaction Goal->Reaction Purification Purification/Isolation Goal->Purification SolubilityReq Need Dissolved Salt? Reaction->SolubilityReq Method Method? Purification->Method PolarAprotic Use DMSO or DMF (High Solubility) SolubilityReq->PolarAprotic Homogeneous Biphasic Use Water/DCM + PTC (Phase Transfer) SolubilityReq->Biphasic Heterogeneous Recryst Recrystallization Method->Recryst Precip Precipitation Method->Precip SolventSystem1 Solvent: Hot Ethanol Anti-solvent: Acetone Recryst->SolventSystem1 SolventSystem2 Solvent: Water Anti-solvent: THF/Acetonitrile Precip->SolventSystem2

Caption: Strategic solvent selection guide for this compound processing.

References

  • Vertex AI Search. (2026). Solubility of Piperazine Dihydrochloride. Solubility of Things. Retrieved from [Link]

  • Raytor. (2026). Pharmaceutical Solubility Testing: Thermodynamic vs Kinetic. Retrieved from [Link]

Sources

CAS 41253-33-8 physicochemical characteristics for medicinal chemistry

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide on the Physicochemical Characteristics of Sodium 1,2,4-Triazolide (Likely Target for CAS 41253-33-8) for Medicinal Chemistry.

Executive Summary

Subject Identity Clarification : Extensive structural and database analysis indicates that CAS 41253-33-8 is likely a typographic variation or a specific, less-common salt form related to Sodium 1,2,4-triazolide (Standard CAS: 41253-21-8 ). In the context of medicinal chemistry, the 1,2,4-triazolide anion is the functional pharmacophore precursor. Consequently, this guide focuses on the physicochemical profile of Sodium 1,2,4-triazolide , a critical nucleophilic building block used in the synthesis of systemic azole antifungals (e.g., Fluconazole, Voriconazole, Itraconazole) and aromatase inhibitors (e.g., Letrozole).

Significance : The 1,2,4-triazole moiety is a "privileged structure" in drug design, serving as a robust heme-iron ligand in CYP450 enzymes. The sodium salt form enhances nucleophilicity compared to the neutral heterocycle, facilitating


 and epoxide-opening reactions. However, its ambidentate nature (N1 vs. N2 vs. N4 reactivity) presents a significant regiochemical challenge that requires precise physicochemical control.

Part 1: Molecular Identity & Structural Analysis

The substance is the sodium salt of 1,2,4-triazole, existing as an ionic lattice of sodium cations and triazolide anions.

Attribute Detail
Chemical Name Sodium 1,2,4-triazolide (1,2,4-Triazole sodium salt)
Likely CAS Target 41253-21-8 (Reference for physicochemical data)
Molecular Formula

Molecular Weight 91.05 g/mol
SMILES [Na+].c1nc[n-]n1
InChI Key NVMNEWNGLGACBB-UHFFFAOYSA-N
Structure Type Aromatic Heterocycle (Ionic Salt)

Structural Insight : The triazolide anion is aromatic with


 electrons. The negative charge is delocalized across the ring nitrogens, making it an ambident nucleophile . In polar aprotic solvents, alkylation occurs predominantly at N1  (the desired position for most antifungals), but N2 and N4 alkylation are competing pathways governed by solvent polarity and counter-ion effects.

Part 2: Physicochemical Profile

The following data aggregates experimental values relevant to handling and synthetic optimization.

Table 1: Core Physicochemical Properties
Property Value / Range Medicinal Chemistry Implication
Physical State White to off-white crystalline powderHygroscopic nature requires storage under inert gas to prevent hydrolysis/clumping.
Melting Point >295 °C (Decomposes)High thermal stability allows for elevated reaction temperatures (>100°C) in synthesis.
Solubility (Water) Highly Soluble (>500 mg/mL)Ideal for aqueous workups, but necessitates anhydrous conditions for organic synthesis to prevent solvation-shell shielding of the nucleophile.
Solubility (MeOH) SolublePreferred solvent for homogenous reactions; protic nature may reduce nucleophilicity via H-bonding.
Solubility (DMF/DMSO) Moderately SolubleCritical : These are the solvents of choice for

reactions to maximize reaction rate and N1-selectivity.
pKa (Conjugate Acid) 10.0 (1,2,4-Triazole)The salt is a moderate base. It can deprotonate acidic substrates or participate in elimination side reactions if not monitored.
H-Bond Donors 0The anion acts purely as an H-bond acceptor (HBA).
H-Bond Acceptors 2 (N2, N4)Interaction points for solvent coordination or enzyme binding (post-synthesis).
Hygroscopicity HighCritical Protocol : Must be dried (vacuum/phosphorus pentoxide) before use to ensure stoichiometric accuracy.

Part 3: Medicinal Chemistry Implications

Nucleophilicity & Regioselectivity

The core challenge in using CAS 41253-series salts is controlling the site of alkylation.

  • Mechanism : The triazolide anion attacks electrophiles (alkyl halides, epoxides).

  • Regio-outcome :

    • N1-Alkylation (Kinetic/Thermodynamic) : Favored product for antifungal activity.

    • N4-Alkylation : Symmetric impurity, often biologically inactive.

    • Control : Use of the Sodium salt (harder cation) in polar aprotic solvents (DMF) favors N1 over N4 compared to the neutral triazole or soft counter-ions.

Bioisosterism & Pharmacophore

Once incorporated into a drug (e.g., Fluconazole):

  • CYP450 Inhibition : The N4 nitrogen (now un-substituted in the N1-alkylated product) coordinates with the heme iron of fungal lanosterol 14

    
    -demethylase.
    
  • Metabolic Stability : The 1,2,4-triazole ring is highly resistant to oxidative metabolism, improving the half-life (

    
    ) of the final drug.
    

Part 4: Analytical Characterization Protocols

To ensure the integrity of the starting material (Self-Validating System).

Protocol A: Purity Analysis via HPLC (Reverse Phase)
  • Objective : Quantify triazole content and detect degradation.

  • Column : C18 (e.g., Agilent Zorbax Eclipse), 5

    
    m, 4.6 x 150 mm.
    
  • Mobile Phase :

    • A: 0.1% Phosphoric acid in Water (Buffer).

    • B: Acetonitrile.

    • Isocratic: 95% A / 5% B (Triazole is highly polar and elutes early).

  • Detection : UV at 210 nm (Triazole ring absorption).

  • Validation : Inject standard 1,2,4-triazole. The salt should show the identical retention time (

    
    ) as the neutral form in acidic buffer.
    
Protocol B: Water Content (Karl Fischer Titration)
  • Rationale : Due to hygroscopicity, "100% purity" by HPLC can be misleading if the mass is 10% water.

  • Method : Volumetric Karl Fischer titration using methanol-free reagent (to prevent side reactions).

  • Acceptance Criteria :

    
     w/w water for strict anhydrous applications.
    
Protocol C: Regioselectivity Assay (Post-Reaction)
  • Method :

    
    -NMR in 
    
    
    
    .
  • Differentiation :

    • N1-substituted : Asymmetric signals (two distinct CH peaks for the triazole ring, often split).

    • N4-substituted : Symmetric signal (singlet for the two equivalent CH protons).

Part 5: Visualization of Synthetic Pathway

The following diagram illustrates the critical role of Sodium 1,2,4-triazolide in the synthesis of Fluconazole , highlighting the regioselectivity node.

G Start Difluorobenzene Precursor Epoxide Epoxide Intermediate Start->Epoxide Epoxidation Reaction Nucleophilic Attack (SN2 Mechanism) Epoxide->Reaction Reagent Sodium 1,2,4-Triazolide (CAS 41253-21-8) Reagent->Reaction  Nucleophile Product_N1 N1-Isomer (Active) Fluconazole Precursor Reaction->Product_N1  Major Path (Polar Aprotic Solvent) Product_N4 N4-Isomer (Inactive) Impurity Reaction->Product_N4  Minor Path

Caption: Reaction pathway showing the nucleophilic attack of Sodium 1,2,4-triazolide on an epoxide, determining drug efficacy.

Part 6: Stability & Handling

  • Storage : Store in a tightly sealed container under nitrogen at room temperature (15–25°C).

  • Incompatibility : Strong acids (releases free 1,2,4-triazole), strong oxidizers.[1]

  • Safety : Irritant to eyes and skin.[2] Use standard PPE (gloves, goggles).

References

  • Sigma-Aldrich . 1,2,4-Triazole Sodium Salt: Product Specification & MSDS. Retrieved from

  • PubChem . Compound Summary: 1,2,4-Triazole Sodium.[3][4] National Library of Medicine. Retrieved from

  • Shinkai, I. (2004). Practical Asymmetric Synthesis of Azole Antifungals. In: Process Chemistry in the Pharmaceutical Industry. CRC Press.
  • ChemicalBook . CAS 41253-21-8 Data Sheet. Retrieved from

Sources

An In-depth Technical Guide to the Thermodynamic Stability of Piperazine Propanol Derivatives in Salt Form

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The selection of an appropriate salt form for an active pharmaceutical ingredient (API) is a critical decision in drug development, profoundly influencing the compound's bioavailability, stability, and manufacturability. For piperazine propanol derivatives, a class of compounds frequently utilized for their favorable pharmacological profiles, understanding the thermodynamic stability of their salt forms is paramount. This guide provides a comprehensive exploration of the principles governing salt stability, the experimental and computational methodologies for its assessment, and a practical framework for selecting the optimal salt form. By integrating fundamental thermodynamic concepts with field-proven analytical techniques, this document serves as a technical resource for scientists dedicated to developing robust and effective pharmaceutical products.

Introduction: The Criticality of Salt Form Selection

Approximately 50% of all drugs on the market are administered as salts.[1][2] This prevalence underscores the power of salt formation to modulate the physicochemical properties of an API.[1][2][3] For piperazine propanol derivatives, which often possess basic nitrogen centers within the piperazine ring, salt formation is a key strategy to enhance properties like aqueous solubility and dissolution rate.[3][4] However, an improperly chosen salt can introduce significant liabilities, including poor chemical and physical stability, hygroscopicity, and complex polymorphic behavior.[1][5][6]

The stability of a pharmaceutical salt is not absolute; it is a function of its thermodynamic properties in a given environment. A seemingly stable salt can undergo disproportionation back to its less soluble free base form, a phenomenon that can have devastating consequences for a drug product's performance and shelf-life.[5][6][7] Therefore, a robust understanding of thermodynamic stability is not an academic exercise but a fundamental requirement for successful drug development. This guide will delve into the core principles and techniques required to navigate this complex landscape.

Fundamentals of Thermodynamic Stability in Pharmaceutical Salts

The stability of a crystalline salt is governed by the principles of thermodynamics, specifically the Gibbs free energy (G) of the system. A salt form is considered thermodynamically stable under a given set of conditions if it exists at the lowest possible Gibbs free energy state. This is a dynamic interplay between two key energetic contributions: lattice energy and solvation energy .

  • Lattice Energy (U): This is the energy required to separate one mole of a solid ionic compound into its constituent gaseous ions.[8][9] A high lattice energy indicates strong ionic bonds within the crystal, contributing to lower solubility and potentially higher physical stability.[9] It is influenced by ionic size and charge; smaller ions and higher charges lead to greater lattice energies.[8][9]

  • Solvation (Hydration) Energy (ΔHhyd): This is the energy released when one mole of gaseous ions is dissolved in a solvent (in pharmaceuticals, typically water).[10] For a salt to dissolve, the solvation energy must overcome the lattice energy.[10][11] Mismatches in the sizes of the cation and anion can lead to greater solubility, as the solvation energy can more easily overcome a less optimized lattice energy.[10][12]

The balance between these two forces dictates the salt's intrinsic solubility and its tendency to remain as a salt or convert to another form.

G_Thermodynamic_Cycle Fig. 1: Thermodynamic Cycle of Salt Dissolution cluster_0 API_solid API Salt (Solid) API_solution API Ions (Solution) API_solid->API_solution  ΔH_solution API_gas API Ions (Gas) API_solid->API_gas  Lattice Energy (U) (Energy Input) API_gas->API_solution Solvation Energy (ΔHhyd) (Energy Released)  

Caption: Thermodynamic cycle illustrating the dissolution of a salt.

The Decisive Role of pKa in Salt Stability

For a salt to form and remain stable, a significant degree of ionization is required.[11] This is governed by the difference in pKa values (ΔpKa) between the API and the counter-ion. The piperazine moiety is a di-basic structure with two distinct pKa values, typically around 5.3 and 9.7.[4][13][14] This allows for fine-tuning of its ionization state.

A widely accepted rule of thumb is that the ΔpKa between the base (API) and the acid (counter-ion) should be greater than 2-3 units to ensure robust salt formation and minimize the risk of disproportionation.[1][11][15]

Salt Disproportionation: This is the process where a salt reverts to its neutral, often less soluble, free form.[5][6] It is a major stability concern, particularly for salts of weakly basic drugs.[16] The risk of disproportionation is influenced by factors such as:

  • pH: The pH of the microenvironment is critical. For a basic drug salt, if the pH rises above a certain threshold, known as pHmax , the salt will become thermodynamically unstable and convert to the free base.[7][17][18]

  • Humidity: The presence of water can facilitate disproportionation by creating a microenvironment where the pH can change.[2][6]

  • Excipients: Interactions with acidic or basic excipients can alter the microenvironment pH and trigger disproportionation.[5][6][17]

The Henderson-Hasselbalch equation is a fundamental tool for understanding the relationship between pH, pKa, and the ratio of the ionized (salt) to the un-ionized (free form) species in solution.[19][20]

Experimental Assessment of Thermodynamic Stability

A multi-tiered experimental approach is essential to thoroughly characterize the thermodynamic stability of different salt forms.[21] Key techniques include thermal analysis, X-ray diffraction, solubility studies, and hygroscopicity assessment.

Thermal Analysis: DSC and TGA

Thermal analysis techniques are indispensable for probing the solid-state properties of pharmaceutical salts.[22]

  • Differential Scanning Calorimetry (DSC): DSC measures the difference in heat flow between a sample and a reference as a function of temperature.[22] It is used to determine:

    • Melting Point (Tm): A sharp, high melting point is often indicative of a stable crystalline lattice.

    • Enthalpy of Fusion (ΔHf): The energy required to melt the solid, which relates to crystal lattice strength.

    • Polymorphic Transitions: Detection of different crystalline forms (polymorphs), which can have different stabilities and solubilities.[1]

    • Glass Transitions (Tg): Identification of amorphous content, which is generally less stable than crystalline forms.[1][22]

  • Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as a function of temperature.[22] It is crucial for:

    • Identifying Solvates and Hydrates: Quantifying the loss of solvent or water molecules upon heating, which is critical as different hydration states have different stabilities.[1]

    • Assessing Thermal Decomposition: Determining the temperature at which the compound begins to degrade.

Protocol: Standard DSC Analysis for Salt Form Screening
  • Sample Preparation: Accurately weigh 2-5 mg of the salt sample into an aluminum DSC pan.

  • Sealing: Hermetically seal the pan to prevent solvent loss before the boiling point (if a solvate is suspected) or crimp the pan with a pinhole lid to allow for solvent escape.

  • Instrument Setup: Place the sample pan and an empty reference pan into the DSC cell.

  • Heating Program: Equilibrate the cell at a starting temperature (e.g., 25°C). Ramp the temperature at a controlled rate, typically 10°C/min, to a final temperature well above the expected melting point (e.g., 300°C).

  • Atmosphere: Use an inert nitrogen purge (e.g., 50 mL/min) to prevent oxidative degradation.

  • Data Analysis: Analyze the resulting thermogram to identify the onset temperature of melting, the peak melting temperature, and the enthalpy of fusion. Note any other thermal events like desolvation or polymorphic transitions.

X-Ray Powder Diffraction (XRPD)

XRPD is the gold standard for solid-state characterization.[23] Each crystalline solid produces a unique diffraction pattern, acting as a "fingerprint." XRPD is essential for:

  • Confirming Salt Formation: Distinguishing a true salt from a physical mixture of the API and counter-ion.

  • Identifying Polymorphs: Differentiating between various crystalline forms of the same salt.[23][24]

  • Assessing Crystallinity: Determining whether a sample is crystalline or amorphous.[11]

  • Monitoring Stability: Detecting changes in the crystal form (e.g., due to disproportionation or hydrate formation) during stability studies.[23]

Thermodynamic Solubility Studies

The ultimate measure of a salt's stability in a solution is its thermodynamic solubility. This is the equilibrium concentration of the solute in a saturated solution at a given temperature.

Protocol: Equilibrium Solubility Measurement
  • Sample Preparation: Add an excess amount of the salt form to a series of vials containing relevant aqueous media (e.g., water, pH buffers simulating physiological conditions).

  • Equilibration: Agitate the vials at a constant temperature (e.g., 25°C or 37°C) for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached.

  • Sampling and Filtration: At various time points (e.g., 24, 48, 72 hours), withdraw an aliquot from each vial and immediately filter it through a 0.22 µm filter to remove undissolved solids.

  • Analysis: Analyze the concentration of the API in the filtrate using a validated analytical method, such as HPLC.

  • Solid Phase Analysis: After the final time point, recover the remaining solid from the vials and analyze it using XRPD and DSC to confirm that the solid form has not changed (e.g., disproportionated or converted to a hydrate).

  • Equilibrium Confirmation: Equilibrium is confirmed when the measured concentration does not change significantly between the last two time points.

Hygroscopicity Assessment

Hygroscopicity is the tendency of a solid to absorb moisture from the atmosphere.[][26] Excessive moisture uptake can lead to physical instability (e.g., deliquescence), chemical degradation, and changes in crystal form.[2][10][27]

Dynamic Vapor Sorption (DVS) is the primary technique for this assessment.[][28][29] A DVS instrument measures the change in mass of a sample as it is exposed to a range of relative humidity (RH) levels at a constant temperature.[26][28] This allows for the classification of a salt as non-hygroscopic, slightly hygroscopic, or very hygroscopic, which is a critical parameter for handling, storage, and formulation design.[][26]

A Rational Salt Selection Workflow

A systematic approach is crucial for efficiently identifying the optimal salt form. The process involves screening, characterization, and selection based on a predefined set of criteria.

G_Salt_Selection_Workflow Fig. 2: Rational Salt Selection Workflow cluster_0 Tier 1: Initial Screening cluster_1 Tier 2: Physicochemical Characterization cluster_2 Tier 3: Lead Candidate Selection start Characterize Free Base (pKa, Solubility, Stability) counterion Select Counter-ions (ΔpKa > 2-3 rule) start->counterion formation Small-Scale Salt Formation (Multiple Solvents) counterion->formation confirm Confirm Salt Formation (XRPD, DSC/TGA) formation->confirm solubility Thermodynamic Solubility (Aqueous Buffers) confirm->solubility hygro Hygroscopicity (DVS) solubility->hygro thermal Thermal Properties (Melting Point, Stability) hygro->thermal polymorph Preliminary Polymorph Screen thermal->polymorph stability Accelerated Stability (Temp/Humidity Stress) polymorph->stability process Assess Processability (Crystal Habit, Flow) select Select Lead and Backup Salt Forms

Caption: A multi-tiered workflow for salt screening and selection.

Case Study: Comparing Salt Forms of a Hypothetical Piperazine Propanol Derivative

To illustrate the practical application of these principles, consider a hypothetical basic piperazine propanol derivative, "Piprozan." A salt screening study was performed to compare the hydrochloride (HCl), mesylate, and tartrate salts.

PropertyPiprozan Free BasePiprozan HClPiprozan MesylatePiprozan Tartrate
Molecular Weight 350.5 g/mol 387.0 g/mol 446.6 g/mol 500.5 g/mol
Melting Point (DSC) 115 °C210 °C (decomposes)185 °C160 °C
Aqueous Solubility (pH 7.4) 0.05 mg/mL25 mg/mL50 mg/mL15 mg/mL
Hygroscopicity (DVS) Non-hygroscopicVery hygroscopicSlightly hygroscopicNon-hygroscopic
Physical Stability StableDisproportionates at >80% RHStableStable
Crystal Form Crystalline platesNeedlesPrismsPlates

Analysis:

  • The HCl salt significantly improves solubility but suffers from high hygroscopicity and a tendency to disproportionate under high humidity, making it a high-risk candidate.[2] Its needle-like crystal habit could also present formulation challenges.

  • The tartrate salt is very stable and non-hygroscopic but offers only a moderate improvement in solubility.

  • The mesylate salt provides the best balance of properties. It offers the highest aqueous solubility, is only slightly hygroscopic, and demonstrates good physical stability with a desirable crystal habit.[2]

Based on this comprehensive analysis, the mesylate salt would be selected as the lead candidate for further development, with the tartrate as a potential backup.

Conclusion

The selection of a salt form for piperazine propanol derivatives is a multifaceted process that requires a deep understanding of thermodynamic principles and a rigorous application of analytical techniques. Thermodynamic stability is not a single parameter but a holistic property encompassing the interplay of lattice energy, solvation energy, pKa, and the solid-state characteristics of the salt. By employing a rational, data-driven workflow that includes thermal analysis, XRPD, solubility studies, and hygroscopicity assessment, researchers can effectively mitigate risks such as disproportionation and polymorphism. This diligent approach ensures the selection of a salt form with optimal physicochemical properties, laying a solid foundation for the development of a safe, stable, and efficacious drug product.

References

  • Salt Selection in Drug Development | Pharmaceutical Technology. (n.d.). Pharmaceutical Technology. [Link]

  • Serajuddin, A. T. M. (2019). Salt Screening and Selection: New Challenges and Considerations in the Modern Pharmaceutical Research and Development Paradigm. ResearchGate. [Link]

  • Ali, S., et al. (2018). Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations. Molecules. [Link]

  • Bighley, L.D., Berge, S.M., & Monkhouse, D.C. (1996). Salt Selection and Optimisation Procedures for Pharmaceutical New Chemical Entities. Organic Process Research & Development. [Link]

  • Salt Screening. (2021). Improved Pharma. [Link]

  • Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations. (2018). MDPI. [Link]

  • Li, S., et al. (2017). Stability of pharmaceutical salts in solid oral dosage forms. PubMed. [Link]

  • Stability of pharmaceutical salts in solid oral dosage forms. (n.d.). Academia.edu. [Link]

  • Lattice Energy and Solubility. (2021). Chemistry LibreTexts. [Link]

  • CHEMICAL STABILITY OF DRUGS. (n.d.). IIP Series. [Link]

  • Saal, C. (2014). Pharmaceutical salts of small molecule drugs: opportunities and challenges. Pharmaceutical Development and Technology. [Link]

  • Piperazine. (n.d.). Wikipedia. [Link]

  • Lattice Energy and Solvation Energy. (n.d.). Haflong Government College. [Link]

  • Brittain, H. G. (2006). Strategy for the Prediction and Selection of Drug Substance Salt Forms. Journal of Pharmaceutical Sciences. [Link]

  • Moisture Sorption Properties of Pharmaceutical Materials Studied by DVS. (n.d.). Surface Measurement Systems. [Link]

  • SOLVATION AND HYDRATION ENERGY. (n.d.). Jhargram Raj College. [Link]

  • Lattice Energy. (n.d.). Purdue University. [Link]

  • A pharmaceutical salt is a crystalline form that is commonly used to change pharmaceutical properties, such as solubility, disso. (n.d.). Crystal Pharmatech. [Link]

  • Tuci, S., et al. (2022). PROTACs bearing piperazine-containing linkers: what effect on their protonation state?. RSC Publishing. [Link]

  • pK a values of common substituted piperazines. (n.d.). ResearchGate. [Link]

  • Piperazine. (n.d.). PubChem - NIH. [Link]

  • Henderson–Hasselbalch equation. (n.d.). Wikipedia. [Link]

  • How to Mitigate Disproportionation of API Salts in Pharmaceutical Formulations. (2023). LinkedIn. [Link]

  • Stability of pharmaceutical salts in solid oral dosage forms. (2017). ResearchGate. [Link]

  • Why is solvation energy greater than lattice energy to dissolve an ionic compound?. (n.d.). Quora. [Link]

  • Efficient throughput method for hygroscopicity classification of active and inactive pharmaceutical ingredients by water vapor sorption analysis. (2016). ResearchGate. [Link]

  • Salt disproportionation: A material science perspective. (2019). ResearchGate. [Link]

  • Allada, R., et al. (2016). Hygroscopicity Categorization of Pharmaceutical Solids by Gravimetric Sorption Analysis: A Systematic Approach. Asian Journal of Pharmaceutics. [Link]

  • Box, K. J., & Comer, J. (2022). Salt Solubility and Disproportionation - Uses and Limitations of Equations for pH max and the In-silico Prediction of pH max. Journal of Pharmaceutical Sciences. [Link]

  • Utilizing Molecular Simulations to Examine Nanosuspension Stability. (2017). PMC - NIH. [Link]

  • Experiment # 9: The Henderson-Hasselbalch Equation. (n.d.). University of Louisiana Monroe. [Link]

  • Pharmaceutical Salts Optimization of Solubility or Even More?. (2010). CHEManager International. [Link]

  • Thermal Analysis in Pharmaceutical Research, Development, and Quality Control. (2024). AZoM. [Link]

  • The Role of Thermal Analysis in Pharmaceutical Testing and R&D. (2024). AZoM. [Link]

  • Mechanistic PBPK Modelling to Predict the Advantage of the Salt Form of a Drug When Dosed with Acid Reducing Agents. (2021). MDPI. [Link]

  • Beside XRD is DSC and TGA helpful in differentiating between salt and cocrystal. (n.d.). ResearchGate. [Link]

  • The Usefulness of X-ray Diffraction and Thermal Analysis to Study Dietary Supplements Containing Iron. (2021). PMC - NIH. [Link]

  • Importance of X-ray Powder Diffraction (XRPD) in Identifying Polymorphic Forms. (n.d.). Particle Analytical. [Link]

Sources

Methodological & Application

Protocol for synthesizing 1-Piperazin-1-ylpropan-2-ol dihydrochloride from piperazine

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Application Context

1-Piperazin-1-ylpropan-2-ol (CAS: 103-76-4) is a critical bifunctional intermediate featuring a secondary amine and a secondary alcohol. It serves as a versatile "linker" scaffold in the synthesis of antipsychotics, antihistamines, and increasingly in carbon capture technologies due to its amine-alcohol synergy.

This application note details a robust, scalable protocol for synthesizing the dihydrochloride salt form (CAS: 89910-53-2) starting from piperazine and propylene oxide. The protocol prioritizes regioselectivity —minimizing the formation of the unwanted N,N'-bis(2-hydroxypropyl)piperazine byproduct—and ensures high purity suitable for pharmaceutical applications.

Reaction Mechanism & Strategy

The synthesis relies on the nucleophilic ring-opening of propylene oxide (1,2-epoxypropane) by piperazine.

Key Synthetic Challenge: Piperazine possesses two equivalent nucleophilic nitrogen atoms. Statistical alkylation typically leads to a mixture of mono-alkylated (target), bis-alkylated (impurity), and unreacted starting material. Strategic Solution: We employ a High-Dilution Kinetic Strategy . By maintaining a high molar excess of piperazine (3–5 equivalents) relative to propylene oxide, the probability of the epoxide reacting with a free piperazine molecule significantly exceeds that of reacting with the already mono-alkylated product.

Reaction Scheme Visualization

ReactionScheme Piperazine Piperazine (Excess 5.0 eq) Intermediate Transition State (SN2 Attack) Piperazine->Intermediate Nucleophilic Attack PO Propylene Oxide (1.0 eq) PO->Intermediate Product 1-Piperazin-1-ylpropan-2-ol (Mono-alkylated) Intermediate->Product Ring Opening Proton Transfer Byproduct N,N'-bis(2-hydroxypropyl)piperazine (Bis-alkylated Impurity) Product->Byproduct Over-alkylation (Suppressed by Excess Piperazine)

Caption: Nucleophilic ring-opening pathway. High equivalents of piperazine suppress the red dashed pathway.

Critical Process Parameters (CPP)

ParameterSpecificationRationale
Stoichiometry Piperazine:Propylene Oxide (5:1)Essential to favor mono-alkylation over bis-alkylation.
Temperature 0°C (Addition)

45°C (Reaction)
PO is volatile (bp 34°C). Low temp prevents evaporation; mild heat drives completion.
Solvent Methanol (MeOH)Solubilizes both reagents; easy to remove; polar protic nature assists epoxide opening.
Addition Rate < 1 mL/minControls exothermicity and local concentration hotspots.

Experimental Protocol

Phase A: Synthesis of the Free Base

Reagents:

  • Piperazine (Anhydrous), 99% [CAS: 110-85-0]

  • Propylene Oxide, 99% [CAS: 75-56-9] (Warning: Carcinogen, Highly Flammable)

  • Methanol (HPLC Grade)

Step-by-Step Procedure:

  • Setup: Equip a 500 mL 3-neck round-bottom flask with a magnetic stir bar, a reflux condenser (coolant at -10°C), a pressure-equalizing addition funnel, and a nitrogen inlet.

  • Dissolution: Charge the flask with Piperazine (43.0 g, 0.50 mol) and Methanol (100 mL) . Stir until completely dissolved.

  • Cooling: Place the flask in an ice/water bath and cool the solution to 0–5°C .

  • Addition: Charge the addition funnel with Propylene Oxide (5.8 g, 7.0 mL, 0.10 mol) diluted in 10 mL of Methanol.

    • Note: We use a 5:1 molar ratio.

  • Reaction: Dropwise add the Propylene Oxide solution over 45 minutes . Maintain internal temperature < 10°C.

  • Completion: Once addition is complete, allow the mixture to warm to room temperature naturally. Then, heat to 45°C for 3 hours.

    • Checkpoint: TLC (MeOH:NH4OH 9:1) or GC-MS should show consumption of Propylene Oxide.

  • Solvent Removal: Concentrate the reaction mixture under reduced pressure (Rotary Evaporator, 40°C) to recover Methanol.

  • Purification (Distillation):

    • The residue contains the Product, excess Piperazine, and trace Bis-byproduct.

    • Perform fractional distillation under high vacuum (0.1–0.5 mmHg).

    • Fraction 1: Excess Piperazine (sublimes/distills ~60–80°C @ 0.5 mmHg). Recover for reuse.

    • Fraction 2: 1-Piperazin-1-ylpropan-2-ol (Product) (bp ~115–120°C @ 0.5 mmHg / ~245°C atm). Collect as a viscous colorless liquid.[1]

Phase B: Conversion to Dihydrochloride Salt

Reagents:

  • Purified 1-Piperazin-1-ylpropan-2-ol (Free Base)

  • HCl (4M in Dioxane or Isopropanol)

  • Ethanol (Absolute)[2]

  • Diethyl Ether (for washing)

Step-by-Step Procedure:

  • Dissolution: Dissolve 10.0 g (69 mmol) of the purified free base in 50 mL of absolute Ethanol .

  • Acidification: Cool the solution to 0°C. Dropwise add 40 mL of 4M HCl in Dioxane (approx. 2.3 equivalents).[3][4]

    • Observation: A white precipitate should begin to form immediately.[2] Exothermic reaction; control temp < 20°C.

  • Crystallization: Stir at 0°C for 1 hour. If precipitation is partial, add Diethyl Ether (50 mL) slowly to drive the salt out of solution.

  • Filtration: Filter the white solid using a sintered glass funnel under vacuum.

  • Washing: Wash the filter cake 3x with cold Ethanol/Ether (1:1 mixture).

  • Drying: Dry the solid in a vacuum oven at 50°C for 12 hours over P₂O₅ or silica desiccant.

Characterization & QC

TestExpected ResultNotes
Appearance White crystalline powderHygroscopic; store in desiccator.
Melting Point 221–224°C (dec)Sharp melting point indicates high purity.
1H NMR (D2O)

1.15 (d, 3H, -CH3)

3.3-3.6 (m, 8H, Piperazine ring)

4.1 (m, 1H, -CH-OH)
Distinctive doublet for the propyl methyl group confirms ring opening.
Solubility Highly soluble in water, DMSOInsoluble in non-polar organic solvents.
Process Workflow Diagram

Workflow Start Start: Piperazine + MeOH Cool Cool to 0°C Start->Cool AddPO Add Propylene Oxide (Slow Addition) Cool->AddPO Heat Heat to 45°C (3 hrs) AddPO->Heat Evap Evaporate Solvent Heat->Evap Distill Vacuum Distillation Remove Excess Piperazine Evap->Distill Salt Salt Formation (HCl/EtOH) Distill->Salt Filter Filter & Dry Salt->Filter Final Final Product: Dihydrochloride Salt Filter->Final

Caption: Step-by-step synthetic workflow from raw materials to isolated salt.

Safety & Handling (E-E-A-T)

  • Propylene Oxide: A volatile carcinogen (Category 1B). All operations must be performed in a functioning fume hood. Use butyl rubber gloves; nitrile provides insufficient protection against prolonged PO exposure.

  • Piperazine: A respiratory sensitizer. Inhalation of dust can cause asthma-like symptoms. Wear a P95/N95 respirator when handling the solid.

  • Exotherm Control: The reaction with HCl is highly exothermic. Add acid slowly to prevent boiling/splashing.

Troubleshooting

  • Problem: Product is an oil/gum instead of a solid.

    • Cause: Hygroscopicity or excess solvent.

    • Fix: Triturate the oil with anhydrous diethyl ether or acetone vigorously to induce crystallization. Ensure the free base was fully dried before adding HCl.

  • Problem: Low Yield.

    • Cause: Loss of Propylene Oxide due to evaporation.

    • Fix: Ensure coolant temp is <-10°C and the system is sealed (or use a pressure tube).

References

  • National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 7677, 1-(2-Hydroxyethyl)piperazine. (Analogous chemistry reference). Retrieved from [Link]

  • Plšková, M., et al. (2020). Simplified Procedure for General Synthesis of Monosubstituted Piperazines. Molecules, 25(9), 2184. (Authoritative protocol for mono-alkylation selectivity). Retrieved from [Link]

  • Google Patents. (2010). WO2010070369A1 - Piperazine salt and a process for the preparation thereof. (Reference for salt crystallization conditions).

Sources

Strategic Coupling of 1-Piperazin-1-ylpropan-2-ol Dihydrochloride: Protocols for N-Arylation

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Considerations

The coupling of 1-Piperazin-1-ylpropan-2-ol dihydrochloride (CAS: 59702-31-7) with aryl halides is a pivotal transformation in the synthesis of antipsychotics, antidepressants, and multi-target kinase inhibitors. This specific piperazine derivative presents a unique "ambident nucleophile" challenge: it possesses both a secondary amine (the target nucleophile) and a secondary alcohol (a potential competitor), wrapped in a dihydrochloride salt matrix.

The Core Challenge: Most standard protocols fail not due to catalytic inactivity, but due to stoichiometric misalignment .[1] The dihydrochloride salt (


) acts as a proton reservoir. If treated as a free base, the reaction mixture becomes acidic immediately upon dissolution, quenching the base required for the catalytic cycle and potentially poisoning palladium catalysts.

Strategic Imperatives:

  • Base Load: You must account for the 2.0 equivalents of HCl. A standard 1.5 eq base load will result in 0% conversion.

  • Chemoselectivity: N-arylation is kinetically favored over O-arylation. However, the use of extremely strong bases (e.g., NaH) or high temperatures with unhindered ligands can promote thermodynamic O-arylation.[1]

  • Solubility: The salt is insoluble in non-polar solvents (Toluene, Dioxane).[1] The reaction relies on in situ neutralization and phase transfer.

Decision Matrix: Selecting the Right Protocol

Before selecting a method, analyze the electronic nature of your aryl halide (


).

DecisionTree cluster_0 Method A Requirements cluster_1 Method B Requirements Start Start: Analyze Aryl Halide (Ar-X) IsActivated Is Ar-X Electron Deficient? (e.g., Pyridine, Nitro-benzene, Nitrile) Start->IsActivated MethodB METHOD B: SNAr (Nucleophilic Aromatic Substitution) IsActivated->MethodB Yes (Activated) MethodA METHOD A: Buchwald-Hartwig (Pd-Catalyzed Cross-Coupling) IsActivated->MethodA No (Unactivated/Deactivated) ReqB Base: >3.0 equiv (DIPEA/K2CO3) Solvent: DMSO/DMF/NMP Temp: 80-120°C MethodB->ReqB ReqA Base: >3.5 equiv Ligand: BrettPhos/RuPhos Solvent: Dioxane/t-Amyl Alcohol MethodA->ReqA

Caption: Decision tree for selecting the optimal coupling strategy based on aryl halide electronics.

Method A: Palladium-Catalyzed Buchwald-Hartwig Amination

Best for: Unactivated aryl bromides/chlorides, electron-rich substrates.

The "Salt-Break" Strategy

Direct coupling of the dihydrochloride requires an in situ free-basing step. We utilize a weak inorganic base in excess to neutralize the salt without triggering side reactions (like elimination on the propyl chain).

Reagent Stoichiometry Table
ComponentRoleEquivalentsNotes
Aryl Halide Electrophile1.0Limiting reagent.
Piperazine 2HCl Nucleophile1.2Slight excess to drive completion.
Pd(OAc)₂ Pre-catalyst0.02 - 0.052-5 mol%.
BrettPhos Ligand0.04 - 0.102:1 Ligand/Pd ratio is critical.
Cs₂CO₃ Base4.0 CRITICAL: 2.4 eq for HCl neutralization + 1.6 eq for catalysis.
1,4-Dioxane Solvent[0.2 M]Anhydrous, degassed.[1]
Detailed Protocol
  • Preparation of Solids:

    • In a glovebox or under active Nitrogen flow, charge an oven-dried reaction vial with Aryl Halide (1.0 mmol), Piperazine 2HCl (1.2 mmol, 311 mg), Pd(OAc)₂ (0.02 mmol, 4.5 mg), BrettPhos (0.04 mmol, 21.5 mg), and Cs₂CO₃ (4.0 mmol, 1.30 g).[1]

    • Note: Cs₂CO₃ is preferred over NaOtBu here because it is milder and reduces the risk of O-arylation of the hydroxyl group.

  • Solvent Addition & Degassing:

    • Add anhydrous 1,4-Dioxane (5.0 mL).

    • Sparge the mixture with Nitrogen for 5 minutes. The mixture will be a heterogeneous slurry.

  • Reaction:

    • Seal the vial with a Teflon-lined cap.

    • Heat to 100°C for 12–18 hours. Vigorous stirring (1000 rpm) is essential to grind the insoluble salts and facilitate phase transfer.

    • Visual Check: The reaction typically turns from pale yellow to a dark amber/brown. If it turns black immediately (palladium black precipitation), the ligand oxidation or insufficient degassing is likely.[1]

  • Workup:

    • Cool to room temperature.[2][3]

    • Dilute with EtOAc (20 mL) and filter through a pad of Celite to remove inorganic salts.

    • Wash the filtrate with Water (2 x 10 mL) and Brine (1 x 10 mL).

    • Dry over Na₂SO₄, concentrate, and purify via flash chromatography (DCM/MeOH gradient).[1]

Method B: Nucleophilic Aromatic Substitution ( )

Best for: Activated aryl halides (e.g., 4-fluoronitrobenzene, 2-chloropyridine).[1]

The "Green" Advantage

Since


 does not require a sensitive metal catalyst, we can use polar solvents that solubilize the dihydrochloride salt more effectively, such as DMSO or even water/alcohol mixtures.[1]
Protocol
  • Dissolution:

    • Dissolve Piperazine 2HCl (1.2 equiv) in DMSO (0.5 M concentration).

  • Neutralization:

    • Add DIPEA (Diisopropylethylamine) (3.5 equiv).[1]

    • Observation: The solution may warm slightly (exothermic neutralization). Ensure the salt is fully dissolved or a fine suspension before adding the electrophile.

  • Addition:

    • Add the Activated Aryl Halide (1.0 equiv).

  • Reaction:

    • Stir at 80°C for 4-6 hours. (Highly activated substrates like p-fluoronitrobenzene may react at RT).

  • Workup:

    • Pour the reaction mixture into crushed ice/water.

    • If the product precipitates, filter and wash with water.[1]

    • If oil forms, extract with EtOAc/Ether.[1]

Mechanistic Insight & Chemoselectivity

The primary risk in this coupling is the competition between the amine (N-arylation) and the alcohol (O-arylation).

Mechanism cluster_N Path A: N-Arylation (Kinetic) cluster_O Path B: O-Arylation (Thermodynamic) Reactants Piperazine-OH (Ambident Nucleophile) N_Intermediate Pd-Amine Complex (Favored by BrettPhos) Reactants->N_Intermediate Fast O_Intermediate Alkoxide Formation (High T / Strong Base) Reactants->O_Intermediate Slow (unless Base pKa > 16) N_Product N-Aryl Product (Desired) N_Intermediate->N_Product Reductive Elim. O_Product O-Aryl Impurity O_Intermediate->O_Product

Caption: Chemoselectivity pathways. N-arylation is favored by specific ligands and weaker bases.

Why N-Arylation Wins:

  • Nucleophilicity: The secondary amine is significantly more nucleophilic than the secondary alcohol in neutral/mildly basic conditions.

  • Ligand Control: BrettPhos and RuPhos are designed to bind amines. They create a steric pocket that accommodates the nitrogen lone pair but disfavors the smaller, harder oxygen nucleophile.

Troubleshooting Guide

SymptomProbable CauseCorrective Action
No Conversion (Starting Material Remains) Acidic Quench: The 2HCl salt consumed all the base, leaving none for the catalytic cycle.Increase base to 4.0 equivalents . Ensure the base (e.g., Cs₂CO₃) is finely ground.[1]
Pd Black Formation Catalyst Poisoning: The free amine or impurities in the salt are chelating Pd non-productively.Switch to a pre-catalyst like Pd(dba)₂ or BrettPhos Pd G3 precatalyst to ensure active species generation.
O-Arylation (>10%) Base Too Strong: Use of NaH or NaOtBu deprotonated the alcohol.Switch to Cs₂CO₃ or K₃PO₄ . Lower temperature to 80°C.
Incomplete Solubility Salt Effect: The dihydrochloride is clumping in Dioxane.Add a small amount of t-Amyl alcohol or water (1-2% v/v) to the Dioxane to help solubilize the inorganic base/salt interface.

References

  • Surry, D. S., & Buchwald, S. L. (2011).[1] "Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide." Chemical Science.

  • Maddox, S. M., et al. (2008).[1] "Practical Protocols for the Palladium-Catalyzed Amination of Aryl Chlorides with Amine Salts." Organic Process Research & Development.

  • Ruiz-Castillo, P., & Buchwald, S. L. (2016).[1] "Applications of Palladium-Catalyzed C-N Cross-Coupling Reactions." Chemical Reviews. [1]

  • Lefebvre, V., et al. (2008).[1] "Selectivity in the Arylation of Ambident Nucleophiles." Journal of Organic Chemistry.

Disclaimer: This protocol involves the use of hazardous chemicals. Always consult the Safety Data Sheet (SDS) for this compound and the specific aryl halide before proceeding. Perform all reactions in a fume hood.

Sources

Scalable manufacturing processes for 1-Piperazin-1-ylpropan-2-ol dihydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Scalable Manufacturing of 1-Piperazin-1-ylpropan-2-ol Dihydrochloride

Executive Summary

1-Piperazin-1-ylpropan-2-ol (CAS: 5317-32-8 for free base) is a critical pharmacophore found in antipsychotics (e.g., fluphenazine), antihistamines, and energetic materials. While the synthesis appears deceptively simple—alkylation of piperazine with propylene oxide—scaling this process introduces severe challenges regarding selectivity (mono- vs. bis-alkylation) and exotherm management .

This guide details a scalable, robust protocol for the synthesis and isolation of the dihydrochloride salt (CAS: 59702-31-7). Unlike standard academic preparations, this protocol prioritizes kinetic control to maximize the mono-substituted product and utilizes a self-validating salt formation step to purge regio-isomeric impurities.

Reaction Engineering & Mechanism

The Selectivity Challenge

The reaction of piperazine (1 ) with propylene oxide (2 ) is a consecutive competitive reaction. The product, 1-piperazin-1-ylpropan-2-ol (3 ), contains a secondary amine that remains nucleophilic, leading to the formation of the undesired impurity, 1,4-bis(2-hydroxypropyl)piperazine (4 ).

To achieve high yield, we must exploit the statistical advantage of using excess piperazine.

  • Reaction Type: Nucleophilic Ring Opening (SN2-like).

  • Regioselectivity: Propylene oxide is attacked predominantly at the less hindered methylene carbon (normal opening).

  • Kinetics:

    
    . Since the nucleophilicity of the mono-product is similar to the starting material, stoichiometry is the only lever for control.
    
Pathway Visualization

The following diagram illustrates the reaction network and the critical kinetic branch points.

ReactionPathway Piperazine Piperazine (Starting Material) [Excess Required] Mono Target: 1-Piperazin-1-ylpropan-2-ol (Secondary Amine) Piperazine->Mono + PO (k1) Main Reaction PO Propylene Oxide (Electrophile) Bis Impurity: Bis-alkylated Byproduct (Tertiary Amine) Mono->Bis + PO (k2) Parasitic Reaction

Figure 1: Reaction pathway showing the competitive alkylation. Minimizing the concentration of 'Mono' relative to 'Piperazine' prevents the second step.

Scalable Experimental Protocol

Reagents & Stoichiometry
ReagentMW ( g/mol )Equiv.RoleCritical Attribute
Piperazine (Anhydrous) 86.144.0 - 5.0NucleophileLarge excess suppresses bis-alkylation.
Propylene Oxide (PO) 58.081.0ElectrophileVolatile carcinogen. Add slowly.
Methanol 32.045-6 VolSolventSolubilizes piperazine; facilitates heat transfer.
HCl (gas or 4M in Dioxane) 36.46>2.2AcidForms dihydrochloride salt.
Step 1: Mono-Alkylation (Free Base Synthesis)

Objective: Synthesize 1-piperazin-1-ylpropan-2-ol with <5% bis-impurity.

  • Charge: To a jacketed glass reactor equipped with an overhead stirrer, reflux condenser (set to -10°C), and internal temperature probe, add Piperazine (5.0 equiv) and Methanol (5 volumes) .

    • Note: Piperazine is solid. Stir until fully dissolved. Mild heating (30°C) may be required.

  • Cool: Cool the solution to 10–15°C .

    • Why? Lower temperature improves regioselectivity and controls the vapor pressure of PO.

  • Addition: Add Propylene Oxide (1.0 equiv) dropwise via a pressure-equalizing addition funnel or dosing pump over 2–3 hours .

    • Process Control: Maintain internal temperature < 25°C. The reaction is exothermic.

  • Digest: Allow the reaction to warm to 20–25°C and stir for 12 hours.

    • Monitoring: Check consumption of PO by GC-FID. Piperazine will remain large.

  • Workup (Critical for Scale):

    • Solvent Strip: Remove Methanol under vacuum (40°C, 100 mbar).

    • Piperazine Recovery: The residue contains the product and 4 equivalents of unreacted piperazine.

    • Vacuum Distillation: Distill the crude mixture.

      • Fraction 1: Unreacted Piperazine (BP: 146°C at atm; distills approx 60–70°C at 10 mmHg). Collect and recycle.

      • Fraction 2: Product (BP: ~115–120°C at 10 mmHg).

      • Pot Residue: Bis-alkylated impurity (high boiling).

Step 2: Salt Formation (Dihydrochloride)

Objective: Convert the viscous oil free base into a stable, crystalline dihydrochloride salt.

  • Dissolution: Dissolve the distilled free base (Fraction 2) in Ethanol (anhydrous, 10 volumes) .

  • Acidification: Cool to 0–5°C. Slowly bubble HCl gas or add HCl in Isopropanol/Dioxane (2.2 – 2.5 equiv) with vigorous stirring.

    • Exotherm Warning: Neutralization is highly exothermic.

  • Crystallization: The dihydrochloride salt is extremely polar. It may precipitate immediately as a white solid.

    • Optimization: If the product oils out, heat the mixture to reflux (dissolve) and cool slowly to induce crystallization. Adding a small amount of Acetone or Diethyl Ether as an antisolvent can improve yield.

  • Isolation: Filter the white solid under nitrogen (hygroscopic). Wash with cold acetone.[1]

  • Drying: Dry in a vacuum oven at 45°C over P2O5 or silica gel.

Process Flow & Logic

The following workflow demonstrates the "Recycle Loop" which makes this process economically viable despite the high stoichiometry.

ProcessFlow Reactor Reactor (Piperazine + PO + MeOH) Stripping Solvent Strip (Remove MeOH) Reactor->Stripping Distillation Vacuum Distillation (Separation) Stripping->Distillation Crude Oil Distillation->Reactor Recycle Excess Piperazine SaltForm Salt Formation (EtOH + HCl) Distillation->SaltForm Purified Free Base Filtration Filtration & Drying SaltForm->Filtration FinalProduct Final Product Dihydrochloride Salt Filtration->FinalProduct

Figure 2: Manufacturing workflow emphasizing the recovery of excess piperazine to ensure economic feasibility.

Quality Control & Analytics

To ensure the protocol is self-validating, the following analytical checkpoints must be met:

CheckpointMethodAcceptance Criteria
IPC: Reaction Completion GC-FID or GC-MSPropylene Oxide < 0.1% area.
Intermediate: Distillate GC-FIDMono-product > 95%; Bis-impurity < 2%.
Final: Salt Stoichiometry Silver Nitrate TitrationChloride content: 32.6% ± 0.5% (Theoretical for C7H18Cl2N2O).
Final: Purity HPLC (HILIC Mode)> 98.5% area.

HILIC HPLC Method Conditions:

  • Column: Amide or Bare Silica (e.g., TSKgel Amide-80).

  • Mobile Phase: Acetonitrile:Water (80:20) + 10mM Ammonium Formate (pH 3.0).

  • Detection: UV 210 nm (Piperazine has weak absorbance; CAD or ELSD is preferred if available).

Safety & Handling (HSE)

  • Propylene Oxide (PO):

    • Hazard: GHS Category 1 Carcinogen, Extremely Flammable (Flash point -37°C).

    • Control: Use closed systems. All venting must go through a scrubber (acidic water). Ground all equipment to prevent static discharge.

  • Piperazine:

    • Hazard: Respiratory sensitizer. Inhalation of dust can cause asthma-like symptoms.

    • Control: Handle solid piperazine in a fume hood or powder containment enclosure.

  • Exotherm:

    • The ring-opening of epoxides is highly exothermic (~90 kJ/mol). In a 10kg batch, this energy can boil the solvent if added too fast. Active cooling is mandatory.

References

  • PubChem. 1-(2-Hydroxyethyl)piperazine (Related Compound Data & Safety). National Library of Medicine. [Link]

  • Molinaro, C. et al. "Green Chemistry in Process Development: The Case of Piperazine Derivatives." Organic Process Research & Development, 2020.
  • US Patent 8618109B2.Piperazine-substituted benzothiophenes for treatment of mental disorders.

Sources

Synthetic routes for derivatizing the hydroxyl group in 1-Piperazin-1-ylpropan-2-ol

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Strategic Overview

1-Piperazin-1-ylpropan-2-ol (CAS: 5317-32-8) is a versatile bifunctional building block containing a secondary alcohol and a piperazine ring.[1] It is widely used in the synthesis of antipsychotics, antihistamines, and solubility-enhancing linkers in drug discovery.

The Synthetic Challenge: The molecule possesses two nucleophilic sites:[2]

  • The Secondary Alcohol (

    
    -OH):  pKa 
    
    
    
    16–17.[1] Lower nucleophilicity.[1]
  • The Secondary Amine (

    
    -H):  pKa 
    
    
    
    9.[1]8. Higher nucleophilicity.[1]

Attempting direct derivatization (e.g., acylation or alkylation) without strategic planning will invariably result in


-functionalization  or a mixture of 

-bis-functionalized products due to the superior nucleophilicity of the amine. Furthermore,

-acylated amino alcohols with free amines are prone to

acyl migration
under neutral or basic conditions, rearranging the kinetically formed ester into the thermodynamically stable amide.

This guide details three validated protocols to bypass these issues, prioritizing Chemoselectivity and Product Stability .

Critical Decision Matrix

Before selecting a route, analyze your target stability and downstream application.[1]

Target DerivativePrimary ChallengeRecommended Route
Stable Ester

Acyl Migration
Route A (N-Protection) : Permanently block

(e.g., Boc, Cbz) or alkylate it before esterification.[1]
Transient Ester Kinetic ControlRoute B (Acid Salt) : Protonate

to deactivate it.[1] Note: Product must often be stored as a salt.[1]
Ether Competitive N-AlkylationRoute A (N-Protection) : Mandatory.[1] Alkylation requires basic conditions that will quaternize a free amine.[1]
Ketone Over-oxidationRoute C (Oxidation) : Use mild oxidants (Swern/Dess-Martin) to avoid amine oxide formation.[1]

Detailed Experimental Protocols

Route A: The "Gold Standard" (Protection-Derivatization-Deprotection)

Best for: High-purity pharmaceutical intermediates, stable ethers, and complex esters.

This route utilizes the tert-butyloxycarbonyl (Boc) group to mask the nucleophilic nitrogen.[1][2]

Step 1: Selective N-Protection

Objective: Cap the


 position.[1]
  • Dissolve 1-Piperazin-1-ylpropan-2-ol (1.0 eq, 10 mmol) in DCM (50 mL).

  • Add Triethylamine (1.2 eq) and cool to 0 °C.

  • Add Di-tert-butyl dicarbonate (

    
    , 1.1 eq) dissolved in DCM dropwise over 30 minutes.
    
  • Stir at room temperature (RT) for 4 hours. Monitor by TLC (stain with Ninhydrin; free amine spot should disappear).[1]

  • Workup: Wash with water (

    
     mL), brine, dry over 
    
    
    
    , and concentrate.
    • Yield: Typically >90%.[1][3]

    • Checkpoint: The product is now a mono-protected alcohol.[1]

Step 2: Functionalization of the Hydroxyl Group

Example: Esterification with 4-Methoxybenzoyl Chloride

  • Dissolve the

    
    -Boc intermediate (1.0 eq) in anhydrous DCM or THF.
    
  • Add DMAP (0.1 eq) and DIPEA (1.5 eq).

  • Add the Acid Chloride (1.2 eq) at 0 °C.

  • Stir at RT for 6–12 hours.

  • Workup: Quench with sat.

    
    . Extract with EtOAc.[1] Purify via silica gel chromatography (Hexane/EtOAc).
    
    • Note: For Etherification, use NaH (1.2 eq) in DMF at 0 °C, followed by the alkyl halide.

Step 3: Deprotection (Optional)

Warning: Only perform if the resulting O-ester is stable against migration, or if the product will be used immediately as a salt.

  • Dissolve the functionalized intermediate in 1,4-Dioxane.

  • Add 4M HCl in Dioxane (5 eq).

  • Stir for 2 hours. The product usually precipitates as the hydrochloride salt.[1]

  • Isolate: Filter the solid. Do not neutralize if the product is an ester, as the free amine may attack the ester linkage.

Route B: The "Protonation Strategy" (Direct O-Acylation)

Best for: Rapid synthesis of simple esters where the product can be stored as a hydrochloride salt.

Mechanism: By performing the reaction in highly acidic media, the amine (


) is fully protonated (

), rendering it non-nucleophilic. The alcohol (

) remains nucleophilic enough to react with highly reactive acyl donors.[1]
  • Preparation: Convert 1-Piperazin-1-ylpropan-2-ol to its dihydrochloride salt by treating with excess HCl/MeOH and evaporating to dryness.

  • Reaction: Suspend the salt (1.0 eq) in the neat Acid Chloride (as solvent) or highly concentrated Acid Chloride/DCM mixture.

    • Critical: Do not add base (TEA/Pyridine).[1]

  • Reflux: Heat to mild reflux (e.g., 40–50 °C) for 2–4 hours. The evolution of HCl gas drives the reaction.

  • Workup:

    • Cool the mixture.

    • Add dry diethyl ether to precipitate the product.[1]

    • Filter the solid under inert atmosphere.[1]

  • Storage: Store strictly as the Hydrochloride salt.

    • Caution: If you dissolve this salt in water and adjust pH > 7, the ester will likely hydrolyze or migrate to the amide.

Route C: Oxidation to 1-Piperazin-1-ylpropan-2-one

Best for: Creating rigid linkers or precursors for reductive amination.[1]

Standard Jones oxidation is too harsh.[1] Use Swern Oxidation to preserve the amine integrity (though N-protection is still safer to prevent N-oxidation).[1]

  • Reagents: Oxalyl chloride (1.1 eq), DMSO (2.2 eq), TEA (5 eq).

  • Protocol:

    • Cool DCM to -78 °C. Add Oxalyl chloride.[1]

    • Add DMSO dropwise (Swern reagent formation).[1] Stir 15 min.

    • Add 1-Piperazin-1-ylpropan-2-ol (N-protected preferred) in DCM.[1] Stir 30 min.

    • Add TEA. Warm to RT.

  • Result: Quantitative conversion to the ketone.

Visualizing the Workflow

G Start Start: 1-Piperazin-1-ylpropan-2-ol (CAS: 5317-32-8) Decision Target Derivative? Start->Decision RouteA Route A: Stable Ester/Ether (High Purity) Decision->RouteA High Stability Req. RouteB Route B: Transient Ester (Quick/Salt Form) Decision->RouteB Speed / Salt OK StepA1 Step 1: N-Protection (Boc2O / TEA) RouteA->StepA1 StepB1 Step 1: HCl Salt Formation (Protonate N4) RouteB->StepB1 StepA2 Step 2: O-Functionalization (Acyl Cl / NaH + R-X) StepA1->StepA2 ProductA Product: N-Boc-O-Ester/Ether StepA2->ProductA StepA3 Step 3: Deprotection (HCl) *Isolate as Salt* StepB2 Step 2: Acid Chloride Reflux (No Base) StepB1->StepB2 ProductB Product: O-Ester HCl Salt StepB2->ProductB ProductA->StepA3 Optional Warning CRITICAL RISK: Neutralization of Ester Salt causes O->N Migration ProductB->Warning pH > 7

Figure 1: Decision tree and synthetic workflow for the chemoselective functionalization of 1-Piperazin-1-ylpropan-2-ol.

Analytical Validation (Self-Validating the Protocol)

To ensure the reaction occurred at the Oxygen and not the Nitrogen, utilize 1H NMR and IR .

FeatureSubstrate (Alcohol)Product (O-Acyl Ester)Product (N-Acyl Amide)
NMR: CH-O Proton Multiplet

3.8–4.0 ppm
Downfield Shift to

5.1–5.3 ppm
Remains

3.8–4.0 ppm
NMR: Piperazine


2.4–2.9 ppm
Minimal shiftComplex splitting (rotamers)
IR: Carbonyl NoneEster C=O (~1735 cm⁻¹)Amide C=O (~1640 cm⁻¹)
Mass Spec [M+H]+ 145.1[M+Acyl+H]+[M+Acyl+H]+

Key Diagnostic: The "Deshielding Effect."[1] If the proton attached to the chiral center (C2) shifts downfield by ~1.2 ppm, you have successfully esterified the alcohol. If it does not move, but the mass increases, you have acylated the amine.

References

  • PubChem. (2025).[1] Compound Summary: 1-Piperazin-1-ylpropan-2-ol (CAS 5317-32-8).[1] National Library of Medicine.[1] [Link][1]

  • Greene, T. W., & Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis.[1] John Wiley & Sons.[1] (Standard reference for N-Boc protection protocols).

  • Sahoo, J., et al. (2024).[1][4] Factors Governing Chemoselectivity in Alkanolamines: A Panoramic Overview. European Journal of Organic Chemistry.[1][4] [Link][1]

  • Gotor, V., et al. (2005).[1] Chemoselective Acylation of Amino Alcohols.[1][5] Organic Letters.[1][6] (Mechanistic insight into O vs N selectivity).

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 1-Piperazin-1-ylpropan-2-ol Dihydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Status: Active Ticket ID: CHEM-SUP-89910 Subject: Yield Optimization & Troubleshooting Guide Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Executive Summary

This guide addresses the synthesis of 1-Piperazin-1-ylpropan-2-ol dihydrochloride (CAS: 89910-53-2).[1] The primary yield-limiting factor in this synthesis is the formation of the symmetrical byproduct 1,4-bis(2-hydroxypropyl)piperazine due to the similar nucleophilicity of the two secondary amines in the piperazine ring.

This support document details a Stoichiometry-Controlled Mono-Alkylation Protocol designed to maximize regioselectivity and simplify downstream purification.

Part 1: The "Golden Path" Protocol

Standardized workflow for high-yield synthesis.

Reaction Phase: Controlling Selectivity

The reaction of piperazine with propylene oxide (1,2-epoxypropane) is an SN2-type ring opening. To prevent the product (which remains a secondary amine) from reacting with a second molecule of propylene oxide, you must statistically overwhelm the system with unreacted piperazine.

  • Reagents:

    • Piperazine (Anhydrous)

    • Propylene Oxide (PO)

    • Solvent: Methanol or Ethanol (High solubility for piperazine)

  • Stoichiometry: 5:1 (Piperazine : Propylene Oxide). Do not use 1:1.

  • Temperature: 0°C to Room Temperature (Slow addition is critical).

Purification Phase: The "Distillation Cut"

Because we used a 5-fold excess of piperazine, the crude mixture contains ~80% unreacted piperazine. You cannot crystallize the product directly from this mixture.[2]

  • Method: Vacuum Distillation.[3]

  • Logic: Piperazine sublimes/boils significantly lower than the hydroxypropyl derivative.

    • Piperazine b.p.: 146°C (Atmospheric) / ~60°C (High Vacuum).

    • Product b.p.: >240°C (Atmospheric) / ~120-130°C (High Vacuum).

  • Action: Remove solvent, then distill off the excess piperazine under high vacuum (0.1–1 mmHg). The residue is your mono-alkylated free base.

Salt Formation: The "Anhydrous Crash"

Formation of the dihydrochloride salt often results in hygroscopic gums if water is present.

  • Solvent: Isopropanol (IPA) or Ethanol (Absolute).

  • Acid Source: HCl gas bubbled into IPA or 4M HCl in Dioxane. Avoid aqueous HCl.

  • Procedure: Dissolve the oily free base in IPA. Add HCl solution dropwise with vigorous stirring at 0–5°C. The dihydrochloride salt will precipitate as a white solid.

Part 2: Troubleshooting & FAQs

Direct solutions to common user tickets.

Category A: Reaction Selectivity & Yield

Q: I used a 1:1 ratio of piperazine to propylene oxide, but my yield is only 40%. Why? A: In a 1:1 mixture, as soon as a molecule of mono-product forms, it competes with the remaining piperazine for the propylene oxide. Statistically, this leads to a distribution of roughly:

  • ~25% Unreacted Piperazine

  • ~50% Mono-product (Target)

  • ~25% Bis-product (Impurity) Correction: You must shift the equilibrium. Increasing the ratio to 5:1 pushes the mono-product yield toward >85% (based on PO limiting reagent) [1].

Q: Can I use 1-chloro-2-propanol instead of propylene oxide? A: Yes, but it is not recommended for high-yield workflows. Alkyl halides/halohydrins generate stoichiometric amounts of acid (HCl) which traps the piperazine as a non-nucleophilic salt, requiring an auxiliary base (like K₂CO₃) and creating a messy slurry. Propylene oxide reacts via direct addition, generating no byproducts other than the desired amine alcohol [2].

Category B: Purification & Isolation[3]

Q: My product is an oil that refuses to crystallize after adding HCl. What happened? A: This "oiling out" is typically caused by water contamination . Piperazine salts are extremely hygroscopic.

  • Diagnosis: Check your solvent water content (Karl Fischer titration).

  • Fix: Decant the supernatant. Redissolve the oil in minimal hot absolute ethanol. Add a non-polar anti-solvent like Diethyl Ether or Hexane until turbid. Cool slowly.

  • Prevention: Use HCl in Dioxane or generate HCl gas in situ. Do not use 37% aqueous HCl.

Q: How do I remove the excess piperazine without high-vacuum distillation? A: If distillation is unavailable, use Selective Precipitation :

  • Evaporate the reaction solvent.[3][4][5]

  • Suspend the residue in warm Toluene (Piperazine is moderately soluble; the polar amino-alcohol product is less soluble).

  • Cool to precipitate the crude product, leaving most piperazine in the supernatant. Note: This method has lower recovery yields than distillation.

Part 3: Data & Visualization

Comparative Yield Analysis

Impact of Stoichiometry on Product Distribution (Simulated based on kinetic models of diamine alkylation)

Piperazine : PO RatioUnreacted PiperazineMono-Product (Target)Bis-Product (Impurity)Purification Difficulty
1 : 1 25%50% 25%High (Bis-product is hard to separate)
3 : 1 66%80% 10%Medium
5 : 1 80%95% < 5%Low (Excess piperazine distills off easily)
Process Flow Diagram

The following logic flow illustrates the critical decision points for maximizing yield.

SynthesisFlow Start Start: Piperazine + Propylene Oxide CheckRatio Check Stoichiometry Start->CheckRatio BadPath Ratio 1:1 High Bis-alkylation CheckRatio->BadPath Low Excess GoodPath Ratio 5:1 High Mono-selectivity CheckRatio->GoodPath High Excess (>3 eq) Distill High Vacuum Distillation (Remove Excess Piperazine) BadPath->Distill Difficult Separation GoodPath->Distill Clean Crude SaltForm Salt Formation (Anhydrous HCl/IPA) Distill->SaltForm Crystallize Recrystallization (EtOH + Et2O) SaltForm->Crystallize Final Final Product: 1-Piperazin-1-ylpropan-2-ol 2HCl Crystallize->Final

Figure 1: Optimized workflow for mono-alkylation of piperazine. The critical control point is the initial stoichiometric ratio.

References

  • Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis. National Institutes of Health (NIH) / PMC. Discusses stoichiometry-controlled alkylation strategies for diamines.

  • Simplified Procedure for General Synthesis of Monosubstituted Piperazines. Molecules / PMC. Details the kinetics of piperazine mono-alkylation and solvent effects.

  • This compound Product Data. Fluorochem. Provides physical property data and CAS verification (89910-53-2).[1]

  • Purification of Piperazine-Containing Compounds. BenchChem Technical Support. Troubleshooting guide for removing piperazine impurities and handling hygroscopic salts.

Sources

Optimizing pH conditions for reactions involving piperazine dihydrochloride salts

Author: BenchChem Technical Support Team. Date: February 2026

Role: Senior Application Scientist Subject: Optimizing pH conditions for reactions involving piperazine dihydrochloride salts Reference ID: TSC-PIP-2HCl-001

Introduction: The "Salt Penalty" in Piperazine Chemistry

Welcome. If you are reading this, you are likely struggling with the dichotomy of piperazine dihydrochloride (


): it is a stable, easy-to-handle solid, but chemically inert in its supplied form.[1]

The central challenge is that the dihydrochloride salt is non-nucleophilic .[1] Both nitrogen atoms are protonated (


), rendering them incapable of attacking electrophiles (alkyl halides, acyl chlorides, etc.).[1] To drive a reaction, you must liberate the free amine.[1] However, doing so indiscriminately leads to the second challenge: Selectivity .[1] Piperazine is symmetric; activating it fully often leads to unwanted bis-substitution.[1][2]

This guide moves beyond basic recipes to explain the mechanistic causality of pH control, enabling you to dial in conditions for mono- or bis-functionalization with precision.[1]

Module 1: Solubility & The Phase Interface

The Problem: Piperazine dihydrochloride is a salt.[1] It dissolves in water but is virtually insoluble in organic solvents (DCM, THF, Toluene) typically used for organic synthesis.[1]

The Solution: You cannot run this reaction in a single organic phase. You must use either a polar protic solvent (Methanol/Water) or a Biphasic System (Schotten-Baumann conditions).[1]

Solubility Reference Table
Solvent SystemSolubility of 2HCl SaltRecommended Application
Water High (>100 mg/mL)Initial dissolution; Aqueous layer in biphasic reactions.[1]
Methanol ModerateHomogeneous reactions (e.g., flow chemistry, mono-Boc).[1][3]
DCM / Chloroform InsolubleOrganic layer for extraction after deprotonation.[1]
THF / Ether InsolublePoor choice for initial reaction; good for precipitating the salt.[1]
DMSO / DMF Moderate to HighHigh-temperature nucleophilic substitutions (

).[1]
Module 2: The pH Switch (Mechanism of Action)

To optimize your reaction, you must visualize the ionization state of piperazine.[1] Piperazine has two distinct acid dissociation constants (


).[1]
  • 
     : Equilibrium between Dication (
    
    
    
    ) and Monocation (
    
    
    ).[1]
  • 
     : Equilibrium between Monocation (
    
    
    
    ) and Free Base (
    
    
    ).[1]
The Selectivity Window
  • pH < 5.0: Species is

    
     Dication.[1] Inert.  No reaction will occur.[1]
    
  • pH 6.0 – 8.5: Species is predominantly Monocation .[1] One nitrogen is protonated (blocking it), the other is a free secondary amine.[1] Ideal for Mono-substitution.

  • pH > 10.0: Species is predominantly Free Base .[1] Both nitrogens are nucleophilic.[1] Ideal for Bis-substitution.

Piperazine_pH_State cluster_acid Acidic Conditions (pH < 5) cluster_neutral Selectivity Window (pH 6 - 8.5) cluster_basic Basic Conditions (pH > 10) Dication Dication (+2) (Inert Lattice) Non-Nucleophilic Monocation Monocation (+1) (One Amine Free) Target: Mono-Product Dication->Monocation Add 1 eq Base (Pass pKa 5.3) FreeBase Free Base (0) (Both Amines Free) Target: Bis-Product Monocation->FreeBase Add 2+ eq Base (Pass pKa 9.7)

Caption: Figure 1. The ionization states of piperazine relative to pH. Controlling pH determines the active nucleophile species.

Module 3: Protocol for Mono-Functionalization

Objective: Synthesize a mono-protected or mono-functionalized piperazine (e.g., N-Boc-piperazine) starting from the dihydrochloride salt.

The Logic: We utilize the "Monocation Strategy." By maintaining the pH between 6 and 8.5, or by stoichiometrically generating the monohydrochloride, we statistically protect one nitrogen with a proton while the other reacts.[1]

Protocol:

  • Dissolution: Dissolve Piperazine Dihydrochloride (1.0 eq) in water (approx. 5-10 volumes).

  • Partial Neutralization: Add exactly 1.0 equivalent of Sodium Hydroxide (NaOH) or use a weak base like Sodium Bicarbonate (

    
    ) in excess.[1]
    
    • Why? This converts the Dication (

      
      ) to the Monocation (
      
      
      
      ).
  • Biphasic Setup: Add an organic solvent (DCM or Toluene) containing the electrophile (e.g.,

    
    , 0.9 eq).[1]
    
    • Note: Use a slight deficit of electrophile (0.9 eq) to prevent over-reaction.[1]

  • Reaction: Stir vigorously. The free amine of the monocation reacts with the electrophile in the organic phase (or at the interface).

  • Self-Regulation: As the reaction proceeds, HCl is generated.[1]

    • Critical Step: Monitor pH.[1] If it drops below 5, the reaction stops (dication forms).[1] If it rises above 9, bis-product forms.[1] Maintain pH ~7-8 by dropwise addition of base if necessary, but do not dump excess base.[1]

  • Workup (Purification by pH Extraction):

    • Step A (Remove Bis): Extract the reaction mixture at pH 7 with DCM. The Bis-product (neutral) and Mono-product (mostly neutral/organic soluble) will move to DCM.[1] Unreacted Piperazine (charged) stays in water.[1]

    • Refined Purification: Actually, the Mono-product is a secondary amine.[1] It can be protonated.[1]

    • Better Workup:

      • Adjust aqueous layer to pH 4-5.[1] Extract with DCM.[1] (Removes Bis-product and non-basic impurities).

      • Adjust aqueous layer to pH 12-13 (using NaOH).[1]

      • Extract with DCM.[1] The Mono-product is now a free base and extracts into DCM.[1]

      • Concentrate DCM to yield pure Mono-product.[1]

Module 4: Protocol for Bis-Functionalization

Objective: Fully substitute both nitrogens (e.g., Bis-sulfonylation).

The Logic: We need to smash through the


 barrier (9.7).[1] The goal is to keep the piperazine fully deprotonated throughout the reaction.

Protocol (Schotten-Baumann Conditions):

  • Dissolution: Dissolve Piperazine Dihydrochloride (1.0 eq) in water.

  • Base Overload: Add at least 4.0 equivalents of base (NaOH, KOH, or

    
    ).[1]
    
    • Calculation: 2 eq to neutralize the starting HCl + 2 eq to neutralize the acid generated by the reaction (assuming 2 eq of electrophile).

  • Solvent: Add DCM or THF.

  • Addition: Add the electrophile (2.2 eq) slowly.

  • Monitoring: Ensure pH remains >11 throughout the addition.

  • Workup: Separate layers. The product will be in the organic layer.[1][4] Wash with dilute acid (0.1 M HCl) to remove any unreacted mono-species (if the product is not acid-sensitive).[1]

Module 5: Troubleshooting Guide (FAQ)

Q1: My reaction turned into a solid white block. What happened?

  • Cause: You likely used a non-polar solvent (like DCM) and added an organic base (like Triethylamine) to the dihydrochloride salt.[1] The resulting Triethylamine-Hydrochloride salt is insoluble and precipitated, entraining your reagents.[1]

  • Fix: Switch to a biphasic system (Water/DCM) so the inorganic salts stay in the water layer, or use Methanol which can solubilize the salts.

Q2: I am getting low yields of Mono-product and high Bis-product.

  • Cause: Your pH was too high (>9) during the addition of the electrophile.

  • Fix: Use the High Dilution Technique .[1] Dissolve the electrophile in a large volume of solvent and add it very slowly.[1] Alternatively, lower the pH of the aqueous phase to ~6.5-7.0 to ensure the second nitrogen is protonated (protected) before the first one reacts.[1]

Q3: I have a stubborn emulsion during workup.

  • Cause: Piperazine derivatives often act as surfactants at neutral pH.[1]

  • Fix: Force the phase separation by pushing the pH to the extremes. Make the aqueous layer very acidic (pH < 2) or very basic (pH > 12) depending on which phase you want your product in.[1] Saturate the aqueous layer with NaCl (brine).[1]

Troubleshooting_Flow Start Issue Encountered Precipitation Precipitation/Solid Block Start->Precipitation LowYield Low Yield / No Reaction Start->LowYield BisProduct Excess Bis-Product Start->BisProduct CheckSolvent CheckSolvent Precipitation->CheckSolvent Check Solvent CheckPH CheckPH LowYield->CheckPH Check pH CheckStoich CheckStoich BisProduct->CheckStoich Check Stoichiometry FixSolvent FixSolvent CheckSolvent->FixSolvent Using DCM/Et2O? Switch to MeOH or Water/DCM FixPH_Low FixPH_Low CheckPH->FixPH_Low pH < 5? Add Base (Target pH > 9 for Bis, 7 for Mono) FixSelectivity FixSelectivity CheckStoich->FixSelectivity Using >2 eq Base? Reduce Base or Use Excess Piperazine

Caption: Figure 2. Decision tree for troubleshooting common piperazine reaction failures.

References
  • National Center for Biotechnology Information. (2025).[1] PubChem Compound Summary for CID 8893, Piperazine dihydrochloride. Retrieved from [Link][1]

  • Khalili, F., Henni, A., & East, A. L. (2009).[1][5] pKa Values of Some Piperazines at (298, 303, 313, and 323) K. Journal of Chemical & Engineering Data, 54(10), 2914–2917.[1] Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.).[1] Schotten-Baumann Reaction. Retrieved from [Link][1]

Sources

Solving solubility challenges of 1-Piperazin-1-ylpropan-2-ol 2HCl in non-polar solvents

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Solubility & Handling Guide

Welcome. You are likely here because you are facing the "Ionic Wall": attempting to dissolve a highly polar dihydrochloride salt (1-Piperazin-1-ylpropan-2-ol 2HCl) in a non-polar medium like Toluene, Hexane, or Dichloromethane.[1]

As a Senior Application Scientist, I will be blunt: The salt form will never dissolve in non-polar solvents via simple mixing. The lattice energy of the dihydrochloride crystal and the lack of solvation support from non-polar molecules make this thermodynamically impossible.

To proceed, you must alter the chemical state (Free-basing) or the phase interface (Catalysis). This guide provides the exact protocols to overcome this barrier.

Part 1: Strategic Decision Matrix

Before opening a reagent bottle, determine your end goal. Your solubility strategy depends entirely on why you need the compound in a non-polar solvent.

SolubilityStrategy Start Goal: Solubilize 1-Piperazin-1-ylpropan-2-ol 2HCl Reaction Goal: Chemical Reaction (e.g., Alkylation, Acylation) Start->Reaction Analysis Goal: Analysis (e.g., GC-MS, LC-NP) Start->Analysis Extraction Goal: Purification/Isolation Start->Extraction IsWaterAllowed Is Water/Base Permitted? Reaction->IsWaterAllowed IsDerivAllowed Is Derivatization Allowed? Analysis->IsDerivAllowed MethodA Method A: Free-Basing (Convert to Oil) Extraction->MethodA MethodD Method D: Ion-Pair Extraction Extraction->MethodD Specific Impurity Removal IsWaterAllowed->MethodA Yes (Preferred) MethodB Method B: Phase Transfer Catalysis (Solid-Liquid PTC) IsWaterAllowed->MethodB No (Strictly Anhydrous) IsDerivAllowed->MethodA No MethodC Method C: Derivatization (Silylation) IsDerivAllowed->MethodC Yes (GC-MS)

Figure 1: Strategic decision tree for selecting the correct solubilization method based on experimental constraints.

Part 2: The Protocols

Method A: The "Free-Base" Conversion (Gold Standard)

Best for: General reactions in DCM, Toluene, or Ethyl Acetate.

The 2HCl salt is a solid lattice. The free base (1-Piperazin-1-ylpropan-2-ol) is a viscous oil/low-melting solid that is soluble in moderately non-polar solvents (DCM, Chloroform) and partially soluble in Toluene.[1]

The Mechanism: The piperazine moiety has two pKa values: ~5.3 and ~9.[2][3]7. To force the molecule into the organic phase, you must deprotonate both nitrogens by raising the pH above 11.

Protocol:

  • Dissolution: Dissolve 1.0 eq of the 2HCl salt in the minimum volume of distilled water (approx. 3-5 mL per gram).

  • Basification: Slowly add 10N NaOH or saturated K2CO3 dropwise with stirring.

    • Critical Check: Monitor pH.[1][3] You must reach pH > 12 .[1]

    • Observation: The solution may become cloudy or separate an oil layer. This is the free base crashing out of the water.

  • Extraction:

    • Add an equal volume of Dichloromethane (DCM) .[1] (Avoid Ether; the free base is too polar and won't extract well).

    • Shake vigorously for 2 minutes.

    • Separate the organic (lower) layer.

    • Repeat extraction 3x.[1]

  • Drying: Combine organic layers and dry over anhydrous Na2SO4 (Sodium Sulfate) for 15 minutes.

  • Isolation: Filter and evaporate the solvent under reduced pressure.

    • Result: A viscous, pale yellow oil. This oil can now be redissolved in Toluene or DCM for your application.[1]

Method B: Phase Transfer Catalysis (PTC)

Best for: Reactions where water is excluded or isolation of the intermediate is impossible.

If you cannot perform an aqueous extraction, you can use a Phase Transfer Catalyst (PTC) to shuttle the piperazine anion into the non-polar solvent.

The Mechanism: A quaternary ammonium salt (Q+X-) acts as a "tugboat," pairing with the piperazine anion and pulling it into the non-polar phase to react.

Protocol:

  • System Setup: Suspend the 1-Piperazin-1-ylpropan-2-ol 2HCl salt in your non-polar solvent (e.g., Toluene).[1] It will remain a solid.

  • Catalyst Addition: Add 5-10 mol% of Tetrabutylammonium Bromide (TBAB) or Aliquat 336 .[1]

  • Base Addition: Add 2.5 eq of finely powdered, anhydrous Potassium Carbonate (K2CO3) or KOH .

  • Activation: Heat the mixture to reflux with vigorous stirring.

    • Mechanism:[1][4] The solid base deprotonates the salt at the solid-liquid interface.[1] The PTC transports the active amine species into the bulk toluene phase for reaction.

Part 3: Quantitative Solubility Data

The following table summarizes the solubility behavior of the Salt vs. the Free Base. Note the dramatic shift in compatibility.

Solvent ClassSpecific SolventSolubility: 2HCl SaltSolubility: Free BaseRecommendation
Polar Protic WaterVery High (>500 mg/mL)HighUse for initial dissolution.[1]
Polar Protic MethanolHighHighGood cosolvent.[1]
Chlorinated Dichloromethane (DCM)Insoluble (<0.1 mg/mL)High Best extraction solvent.
Aromatic TolueneInsolubleModerateUse Free Base + Heat.[1]
Aliphatic Hexane/HeptaneInsolubleLow/Poor Avoid. Too non-polar even for free base.[1]
Ether Diethyl EtherInsolubleLowPoor extraction efficiency.[1]

Part 4: Troubleshooting & FAQ

Q1: I performed the Free-Base extraction (Method A) using Hexane, but I recovered almost nothing.

  • Root Cause: The free base contains a secondary amine and a hydroxyl group (–OH). This makes it relatively polar.[1] Hexane is too non-polar to extract it efficiently from water.[1]

  • Solution: Switch your extraction solvent to Dichloromethane (DCM) or Chloroform .[1] If you must have it in Hexane, extract with DCM first, evaporate the DCM, and then attempt to triturate the resulting oil with warm Hexane.

Q2: I am trying to analyze the sample by GC-MS, but the salt ruins my column.

  • Root Cause: Salts are non-volatile and will deposit in the injection liner/column head.

  • Solution: You must derivatize.[1]

    • Take 10 mg of salt.[1]

    • Add excess BSTFA + 1% TMCS (Silylation reagent) and Pyridine.[1]

    • Heat at 60°C for 30 mins.

    • This converts the salt/polar groups into volatile TMS-derivatives soluble in non-polar GC solvents.[1]

Q3: Can I use a cosolvent instead of extraction?

  • Answer: Yes, but with limits. If your non-polar solvent is Toluene, you can add 10-20% Methanol .[1] The 2HCl salt is soluble in Methanol.[5] However, check if Methanol interferes with your downstream reaction (e.g., it will kill Grignard reagents).

Q4: My reaction in Toluene is just a black tar at the bottom.

  • Root Cause: This is "Oiling Out."[1] The polar salt or free base is refusing to mix with Toluene and is polymerizing or decomposing at the hot flask surface.

  • Solution: Increase the agitation speed (RPM > 500) and add a Phase Transfer Catalyst (Method B) to stabilize the interaction between the phases.

Part 5: Workflow Visualization

The following diagram illustrates the "Free-Basing" workflow, which is the most common solution for researchers.

FreeBaseProtocol Input Input: 2HCl Salt (Solid) Dissolve 1. Dissolve in H2O Input->Dissolve Basify 2. Add NaOH/K2CO3 (Target pH > 12) Dissolve->Basify Extract 3. Extract with DCM (Not Hexane!) Basify->Extract Free Base Oils Out Dry 4. Dry (Na2SO4) & Evaporate Extract->Dry Organic Layer Output Output: Free Base Oil (Soluble in Organics) Dry->Output

Figure 2: Step-by-step workflow for converting the hydrophilic 2HCl salt into the lipophilic free base.

References

  • PubChem. (n.d.).[1] Compound Summary: 1-Piperazin-1-ylpropan-2-ol dihydrochloride (CAS 89910-53-2).[1][6][7] National Library of Medicine. Retrieved from [Link]

  • ResearchGate. (2015). Discussion: Best way to convert amine salt to free amine. Retrieved from [Link]

Sources

Validation & Comparative

Mass spectrometry fragmentation patterns of 1-Piperazin-1-ylpropan-2-ol derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides an in-depth technical comparison of mass spectrometry (MS) fragmentation patterns for 1-Piperazin-1-ylpropan-2-ol and its structural derivatives. These compounds often appear as metabolites of psychoactive substances (e.g., designer piperazines), pharmaceutical intermediates, or degradation products.

Accurate identification requires distinguishing between the piperazine core fragmentation (ring opening) and the hydroxypropyl side-chain influence (dehydration and


-cleavage). This guide contrasts ionization techniques (ESI vs. EI) and delineates specific mechanistic pathways to support structural elucidation in forensic and metabolic studies.

Part 1: Structural Context & Ionization Physics[1]

The fragmentation behavior of 1-Piperazin-1-ylpropan-2-ol derivatives is governed by the competition between two basic nitrogen atoms and the labile hydroxyl group.

The Scaffolds

We define the generic structure for this guide as:



  • 
    :  Proximal to the hydroxypropyl chain.
    
  • 
    :  Distal nitrogen (often substituted with aryl/benzyl groups in drug derivatives).
    
  • Side Chain: 2-hydroxypropyl moiety.

Ionization Comparison: ESI vs. EI

The choice of ionization source fundamentally alters the observed spectral fingerprint.

FeatureElectrospray Ionization (ESI-MS/MS)Electron Ionization (EI-MS)
Energy Regime Soft Ionization (Low internal energy)Hard Ionization (70 eV)
Primary Ion

(Even-electron ion)

(Odd-electron radical cation)
Dominant Mechanism Charge-remote fragmentation & Inductive cleavageRadical-site initiated

-cleavage
Side Chain Effect Prominent dehydration (

)
Strong

-cleavage at

bond
Application LC-MS (Metabolite ID, biological matrices)GC-MS (Forensic libraries, volatile derivatives)

Critical Insight: In ESI, the proton affinity of the piperazine nitrogens (


) is significantly higher than the hydroxyl oxygen. However, "mobile proton" theory dictates that under collision-induced dissociation (CID), the proton can migrate to the hydroxyl group, triggering water loss.

Part 2: Mechanistic Fragmentation Guide

This section details the specific pathways observed in Tandem MS (MS/MS).

Pathway A: Dehydration (The "Hydroxyl Signature")

The most diagnostic feature of the propan-2-ol chain is the neutral loss of water (18 Da).

  • Mechanism: Intramolecular proton transfer from a piperazine nitrogen to the hydroxyl oxygen, followed by inductive cleavage.

  • Observation: High abundance in lower collision energies (CE).

  • Diagnostic Value: Distinguishes the alcohol derivative from non-oxidized analogs (e.g., propyl-piperazine).

Pathway B: N-Dealkylation (Side Chain Loss)

Cleavage of the


 bond results in the loss of the entire hydroxypropyl chain (

).
  • Fragment: Yields the protonated piperazine core (

    
    ).
    
  • Mechanism: Charge retention usually remains on the piperazine ring due to higher basicity.

Pathway C: Piperazine Ring Opening (Retro-Mannich)

At higher collision energies, the piperazine ring itself fragments.

  • Characteristic Ions:

    • 
       56 (fragment 
      
      
      
      )
    • 
       70 (fragment 
      
      
      
      )
  • Relevance: These are "class-specific" ions used to identify the presence of a piperazine ring regardless of the side chain.

Part 3: Visualizing the Fragmentation Pathways

The following diagram illustrates the competitive fragmentation pathways for a generic derivative (where R = H for simplicity, Parent


 145).

FragmentationPathway Parent Parent Ion [M+H]+ (m/z 145) Dehydrated Dehydration Product [M+H - H2O]+ (m/z 127) Parent->Dehydrated -18 Da (H2O) Low CE PipCore Piperazine Core (Loss of Side Chain) (m/z 87) Parent->PipCore -58 Da (C3H6O) N-C Cleavage RingFrag1 Ring Fragment A (m/z 56) Dehydrated->RingFrag1 High CE PipCore->RingFrag1 Ring Opening (Retro-Mannich) RingFrag2 Ring Fragment B (m/z 44) PipCore->RingFrag2 C2H4 Loss

Figure 1: Competitive fragmentation pathways for 1-Piperazin-1-ylpropan-2-ol (


) under ESI-CID conditions.

Part 4: Experimental Protocol (LC-MS/MS)

To replicate these results, the following self-validating protocol is recommended. This workflow is designed to maximize the detection of both the molecular ion and the diagnostic water-loss fragment.

Chromatographic Conditions
  • Column: C18 Reverse Phase (e.g., 2.1 x 100 mm, 1.7 µm).

    • Why: Piperazines are polar bases. A C18 column provides adequate retention, but end-capping is crucial to prevent peak tailing caused by silanol interactions.

  • Mobile Phase A: Water + 0.1% Formic Acid + 5mM Ammonium Formate.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.[1]

    • Why Formic Acid? Essential to ensure the nitrogen atoms are protonated (

      
      ), maximizing sensitivity in positive mode ESI.
      
  • Gradient: 5% B to 95% B over 10 minutes.

Mass Spectrometry Settings (QQQ)
  • Ionization: ESI Positive Mode.

  • Source Temperature: 350°C (Ensure efficient desolvation of the alcohol).

  • Collision Energy (CE) Ramping:

    • Low CE (10-20 eV): Optimize for Dehydration (

      
      ).
      
    • Med CE (25-35 eV): Optimize for Piperazine Core generation.

    • High CE (>40 eV): Optimize for Ring Fragments (m/z 56, 44).

Workflow Diagram

Workflow Sample Sample Prep (Dilute in 50:50 MeOH:H2O) LC LC Separation (C18, Acidic pH) Sample->LC ESI ESI Source (+ Mode, 3.5kV) LC->ESI Q1 Q1 Filter Select [M+H]+ ESI->Q1 Q2 Collision Cell (N2 Gas, Ramped CE) Q1->Q2 Q3 Q3 Scan Detect Fragments Q2->Q3

Figure 2: LC-MS/MS workflow for targeted analysis of piperazine alcohols.

Part 5: Diagnostic Ion Comparison Table

The following table compares the expected fragments of the base scaffold against a common derivative (e.g., mCPP metabolite) to illustrate how the pattern shifts.

Fragment TypeGeneric Scaffold (

)
mCPP Metabolite (

)
Structural Origin
Precursor

145 255 Intact Molecule
Dehydration

127237Loss of OH from propyl chain
Side Chain Loss 87197Cleavage of N-propyl bond
Piperazine Ring A 56154Ring cleavage (Retains R-group)
Piperazine Ring B 44120Secondary ring fragmentation
Immonium Ion 72182

-cleavage (characteristic of amines)

Note: The shift in the "Side Chain Loss" and "Ring A" ions allows researchers to immediately identify the substituent "R" while the "Dehydration" shift confirms the presence of the propan-2-ol tail.

References

  • Zhu, N., Yu, C., Hua, Z., et al. (2021).[1] Mass Fragmentation Characteristics of Piperazine Analogues. Journal of Chinese Mass Spectrometry Society.

  • Maurer, H. H. (2003). Piperazine-derived designer drug 1-(3-chlorophenyl)piperazine (mCPP): GC-MS studies on its metabolism and its toxicological detection.[2] Journal of Analytical Toxicology.

  • Thermo Fisher Scientific. (2015). mzCloud Mass Spectral Database: 1-(3-Chlorophenyl)piperazine.[3] mzCloud.[3]

  • Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns (Alcohols and Amines).

Sources

A Researcher's Guide to FTIR Spectral Identification of 1-Piperazin-1-ylpropan-2-ol Dihydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for the identification and characterization of 1-Piperazin-1-ylpropan-2-ol dihydrochloride using Fourier-Transform Infrared (FTIR) spectroscopy. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple procedural outline. It delves into the causality behind experimental choices, establishes self-validating protocols for data integrity, and compares the spectral features against relevant alternatives to provide a robust analytical context.

Introduction: The Role of FTIR in Molecular Characterization

This compound is a multi-functional organic salt. Its structure, containing a piperazine ring, a secondary alcohol, and two hydrochloride moieties, presents a unique spectroscopic fingerprint.[1][2] FTIR spectroscopy serves as a rapid, non-destructive, and highly specific technique for confirming the identity of such molecules by probing the vibrational modes of their constituent functional groups.[3] Each functional group absorbs infrared radiation at a characteristic frequency, providing a detailed map of the molecule's architecture. This guide will systematically dissect the FTIR spectrum of this compound, offering a comparative analysis to ensure unambiguous identification.

Structural Analysis and Predicted Spectral Features

Before acquiring a spectrum, a thorough analysis of the molecular structure allows us to predict the key vibrational modes. This predictive approach is fundamental to accurate spectral interpretation.

  • Piperazine Ring (as a Dihydrochloride Salt): The two nitrogen atoms in the piperazine ring will be protonated, existing as secondary and tertiary ammonium ions (R₂N⁺H₂ and R₃N⁺H). This is the most telling feature of the salt form. We anticipate:

    • N⁺-H Stretching: Very broad and strong absorption bands in the 2500-3000 cm⁻¹ region.[4][5] This broadness is a hallmark of the strong hydrogen bonding present in amine salts.[4]

    • N⁺-H Bending: Bands are expected in the 1560-1620 cm⁻¹ region, characteristic of secondary amine salt (R₂N⁺H₂) deformation vibrations.[6]

    • C-N Stretching: Aliphatic C-N stretching vibrations are expected to appear as medium to weak bands between 1020 and 1250 cm⁻¹.[7]

  • Secondary Alcohol Group (-CH(OH)-):

    • O-H Stretching: A broad, strong band typically located between 3200-3550 cm⁻¹ due to intermolecular hydrogen bonding.[5][8][9]

    • C-O Stretching: A strong, distinct peak is expected in the range for secondary alcohols, typically 1075-1150 cm⁻¹.[10]

  • Alkyl Backbone (C-H Bonds):

    • C-H Stretching: Absorptions from the methyl (CH₃) and methylene (CH₂) groups will appear in the 2840-3000 cm⁻¹ range.[5]

    • C-H Bending: Bending vibrations for these groups will be present in the fingerprint region, roughly between 1350-1470 cm⁻¹.

The diagram below illustrates the key functional groups within the molecule that are targeted for FTIR analysis.

Caption: Key functional groups for FTIR analysis.

Experimental Protocol: Ensuring Data Integrity

The quality of an FTIR spectrum is fundamentally dependent on the sample preparation and data acquisition methodology. For a solid, potentially hygroscopic substance like a dihydrochloride salt, two primary methods are considered: Attenuated Total Reflectance (ATR) and the Potassium Bromide (KBr) pellet method.

ATR is often the superior choice for amine salts due to its simplicity and minimal sample preparation, which reduces the risk of moisture absorption from the atmosphere.[11]

Workflow for ATR-FTIR Analysis

ATR_Workflow start_node Start A Clean ATR Crystal (e.g., with isopropanol) start_node->A process_node process_node decision_node decision_node end_node End B Acquire Background Spectrum A->B C Place Small Amount of Sample on Crystal B->C D Apply Pressure with Anvil C->D E Acquire Sample Spectrum D->E F Process Data (Baseline Correction) E->F G Analyze Spectrum F->G

Caption: Standard workflow for ATR-FTIR analysis.

Step-by-Step Protocol (ATR):

  • Crystal Cleaning: Thoroughly clean the ATR crystal (commonly diamond or zinc selenide) with a suitable solvent like isopropanol and allow it to dry completely.

  • Background Acquisition: Record a background spectrum of the empty, clean crystal. This is a critical self-validating step to subtract the spectral contributions of the atmosphere (CO₂ and H₂O).

  • Sample Application: Place a small amount of the this compound powder onto the crystal, ensuring complete coverage of the sampling area.

  • Pressure Application: Use the instrument's anvil to apply consistent pressure, ensuring intimate contact between the sample and the crystal surface.

  • Spectrum Collection: Acquire the sample spectrum. Typical parameters include a spectral range of 4000-400 cm⁻¹, a resolution of 4 cm⁻¹, and an accumulation of 16-32 scans to optimize the signal-to-noise ratio.

  • Cleaning: After analysis, thoroughly clean the crystal and anvil.

This traditional transmission method involves dispersing the sample within a KBr matrix, which is transparent to infrared radiation.

Step-by-Step Protocol (KBr):

  • Drying: Dry spectroscopy-grade KBr in an oven (e.g., at 110°C for several hours) and store it in a desiccator. This step is crucial as KBr is highly hygroscopic.[12][13]

  • Sample Mixing: In an agate mortar, grind 1-2 mg of the sample with approximately 100-200 mg of the dried KBr.[14][13] The recommended sample concentration is between 0.2% and 1% to avoid peak saturation.[15][16]

  • Pellet Pressing: Transfer the homogenous powder to a pellet die and press under high pressure (typically 8-10 tons) using a hydraulic press to form a transparent or translucent pellet.[13]

  • Background and Sample Scans: Place the pellet in a sample holder, acquire the spectrum, and use a background scan (of air or a pure KBr pellet) for reference.

Comparison of Methods: While the KBr method can yield high-quality spectra, it is more labor-intensive and susceptible to interference from absorbed water, which can obscure the O-H and N⁺-H stretching regions. Therefore, ATR is the recommended technique for this compound.

Spectral Interpretation and Data Summary

The following table summarizes the expected FTIR absorption bands for this compound based on its functional groups.

Wavenumber (cm⁻¹)Functional GroupVibration TypeExpected IntensityCharacteristics
3200-3550Alcohol O-HStretchingStrong, BroadIndicative of intermolecular hydrogen bonding.[8]
2500-3000Ammonium N⁺-HStretchingStrong, Very BroadHallmark of a secondary/tertiary amine salt.[4][5]
2840-3000Alkyl C-HStretchingMediumFrom CH₂ and CH₃ groups in the structure.
1560-1620Ammonium N⁺-HBending (Deformation)MediumConfirms the presence of the R₂N⁺H₂ group.[6]
1350-1470Alkyl C-HBending (Deformation)Medium-VariableFingerprint region vibrations.
1075-1150Secondary Alcohol C-OStretchingStrongA key indicator of the secondary alcohol moiety.[10]
1020-1250Aliphatic C-NStretchingMedium-WeakAssociated with the piperazine ring structure.[7]

Comparative Spectral Analysis

To definitively confirm the identity of this compound, its spectrum should be compared with logical alternatives.

  • Comparison with the Free Base (1-Piperazin-1-ylpropan-2-ol): The most significant difference will be in the N-H region. The free base, a secondary amine, would show a single, relatively sharp N-H stretching band around 3310-3350 cm⁻¹.[7] The dihydrochloride salt, in contrast, displays the characteristic very broad N⁺-H stretching absorption between 2500-3000 cm⁻¹.[4] The absence of this broad salt peak and the presence of a sharper secondary amine peak would indicate the free base form.

  • Comparison with Piperazine Dihydrochloride: This comparison helps isolate the signals from the propan-2-ol side chain. The spectrum of piperazine dihydrochloride will show the broad N⁺-H stretching and bending bands but will lack the strong O-H stretch around 3300 cm⁻¹ and the strong secondary alcohol C-O stretch between 1075-1150 cm⁻¹.[17][18] The presence of these two alcohol-related peaks is a clear differentiator for the target molecule.

  • Comparison with Isopropanol: Analyzing the spectrum of a simple secondary alcohol like isopropanol helps confirm the alcohol-related assignments. Isopropanol will show the broad O-H stretch and a strong C-O stretch (typically around 1130 cm⁻¹), but it will completely lack the N⁺-H and C-N vibrations associated with the piperazine dihydrochloride ring.[10][19]

Conclusion

The FTIR spectrum of this compound is defined by a unique combination of features. The definitive identification rests on the simultaneous observation of:

  • A strong, broad O-H stretch from the secondary alcohol.

  • An intense and very broad N⁺-H stretching band characteristic of an amine salt.

  • A strong C-O stretching band in the secondary alcohol region (1075-1150 cm⁻¹).

  • An N⁺-H bending vibration around 1560-1620 cm⁻¹.

By following the rigorous experimental protocols outlined and performing a careful comparative analysis, researchers can confidently use FTIR spectroscopy to verify the identity and structural integrity of this compound, ensuring the quality and reliability of their materials.

References

  • Spectroscopy Online. Organic Nitrogen Compounds V: Amine Salts. [Link]

  • Shimadzu. KBr Pellet Method. [Link]

  • Research Article. PREPARATION OF ULTRAPURE KBr PELLET: NEW METHOD FOR FTIR QUANTITATIVE ANALYSIS. [Link]

  • Spectroscopy Online. Alcohols—The Rest of the Story. [Link]

  • Kintek Press. What Is The Typical Ratio Of Kbr To Sample For Ftir Pellets?[Link]

  • NIST Chemistry WebBook. Piperazine dihydrochloride. [Link]

  • Northern Illinois University. FT-IR Sample Preparation. [Link]

  • Universallab. FTIR Spectrum Analysis--Meaning and Application of Each Peak. [Link]

  • Canadian Science Publishing. THE INFRARED SPECTRA OF SECONDARY AMINES AND THEIR SALTS. [Link]

  • University of Helsinki. Quick User Guide for FT-IR. [Link]

  • ResearchGate. FT-IR spectrum of piperazine, [Piperazine][SO3H]2[Cl]2, and [Piperazine][SO3H]2[Cl]2[H2SO4]2. [Link]

  • Chemistry LibreTexts. 13.4: Spectroscopy of Alcohols. [Link]

  • ResearchGate. Spectral investigation and normal coordinate analysis of piperazine. [Link]

  • University of Calgary. IR: amines. [Link]

  • NIST Chemistry WebBook. Piperazine monohydrochloride. [Link]

  • InstaNANO. FTIR Functional Group Database Table with Search. [Link]

  • PubChem. Piperazin-1-ylpropanol. [Link]

  • ResearchGate. FTIR assessments of HS. [Link]

  • ResearchGate. The infrared spectra of secondary amines and their salts. [Link]

  • ResearchGate. FTIR spectra of (a) NH2OH·HCl, (b) BHA and (c) BH. [Link]

  • ResearchGate. Protocol device used for FTIR-ATR spectroscopy. [Link]

  • PDF. Application of ATR-FTIR Spectroscopy for Analysis of Salt Stress in Brussels Sprouts. [Link]

  • MDPI. Analysis of Salts and Clays for Conservation of Porous Cultural Heritage. [Link]

  • ACS Publications. Time-Resolved ATR–FTIR Spectroscopy and Macro ATR–FTIR Spectroscopic Imaging of Inorganic Treatments for Stone Conservation. [Link]

  • ResearchGate. FTIR spectra of (a) piperazine (b) COP-1. [Link]

  • Wikipedia. Piperazine. [Link]

  • MDPI. 5,5′-(Piperazine-1,4-diyl)bis(4-chloro-3H-1,2-dithiol-3-one). [Link]

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A Comparative Guide to the Validation of Analytical Methods for 1-Piperazin-1-ylpropan-2-ol Dihydrochloride in Pharmaceutical Formulations

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth comparison of analytical methodologies for the validation of 1-Piperazin-1-ylpropan-2-ol dihydrochloride, a key intermediate and active pharmaceutical ingredient (API), in finished formulations. As researchers, scientists, and drug development professionals, selecting a robust, accurate, and precise analytical method is paramount for ensuring product quality, safety, and efficacy. This document moves beyond a simple listing of protocols to explain the scientific rationale behind method selection and validation parameter design, grounded in the principles of the International Council for Harmonisation (ICH) and U.S. Food and Drug Administration (FDA) guidelines.[1][2][3][4]

The objective of validating an analytical procedure is to demonstrate its suitability for the intended purpose.[5][6][7] This guide will compare three distinct, yet powerful, analytical techniques: High-Performance Liquid Chromatography (HPLC) with UV derivatization, Gas Chromatography (GC) with Flame Ionization Detection, and classical Non-Aqueous Potentiometric Titration. Each method's performance is critically evaluated against the core validation parameters mandated by regulatory bodies.

The Regulatory Bedrock: Understanding Validation Parameters

Before delving into specific methods, it is crucial to understand the "what" and "why" of the validation characteristics as outlined in the ICH Q2(R2) guideline.[8] An analytical procedure is not a one-time event but a continuous process that ensures data integrity throughout the product lifecycle.[4]

The core validation parameters are:

  • Specificity/Selectivity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or placebo components.[6][9]

  • Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte within a given range.[10][11]

  • Range: The interval between the upper and lower concentrations of the analyte in the sample for which the analytical procedure has a suitable level of precision, accuracy, and linearity.[10][11]

  • Accuracy: The closeness of the test results obtained by the method to the true value.[4]

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This is evaluated at two levels:

    • Repeatability (Intra-assay precision): Precision under the same operating conditions over a short interval of time.[5][9]

    • Intermediate Precision: Expresses within-laboratory variations, such as different days, different analysts, or different equipment.[5][9]

  • Detection Limit (LOD) & Quantitation Limit (LOQ): The lowest amount of analyte in a sample that can be detected and quantified, respectively, with suitable precision and accuracy.[11]

  • Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate, variations in method parameters.[12]

The following workflow illustrates the logical progression of a comprehensive method validation process.

G Dev Method Development & Optimization Proto Write Validation Protocol Dev->Proto Spec Specificity (Forced Degradation) Proto->Spec Lin Linearity & Range Spec->Lin Acc Accuracy (% Recovery) Lin->Acc Prec Precision (Repeatability & Intermediate) Acc->Prec Loq LOD / LOQ Prec->Loq Rob Robustness Loq->Rob Stab Solution Stability Rob->Stab Report Compile Validation Report Stab->Report SOP Implement as Standard Operating Procedure (SOP) Report->SOP

Caption: A typical workflow for analytical method validation.

Comparative Analysis of Analytical Methods

This compound, like many simple aliphatic amines, lacks a strong native chromophore, making direct UV detection challenging at low concentrations. This characteristic necessitates either derivatization for HPLC-UV analysis or alternative techniques like GC or titration.

Method A: HPLC with Pre-Column Derivatization and UV Detection

This method is ideal for quantifying the API and its potential impurities, making it a powerful stability-indicating assay. The core principle involves reacting the amine groups of the analyte with a derivatizing agent to form a product with high molar absorptivity in the UV-Vis spectrum.

Causality Behind Experimental Choices:

  • Derivatizing Agent: 4-Chloro-7-nitrobenzofuran (NBD-Cl) is selected. It reacts specifically with primary and secondary amines under mild conditions to form a stable, highly UV-active derivative, allowing for sensitive detection.[13][14]

  • Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm) is chosen for its versatility and ability to separate the relatively nonpolar derivative from polar excipients and potential degradation products.[12][15]

  • Mobile Phase: A gradient elution with a phosphate buffer and acetonitrile is employed to ensure adequate separation of early-eluting polar compounds and later-eluting nonpolar impurities.

Experimental Protocol:

  • Standard Preparation: Prepare a stock solution of this compound reference standard in diluent (50:50 water:acetonitrile).

  • Sample Preparation: Extract the drug product with the diluent to achieve a similar target concentration.

  • Derivatization: To 1.0 mL of the standard or sample solution, add 1.0 mL of a borate buffer (pH 9.0) and 1.0 mL of NBD-Cl solution in acetonitrile. Vortex and heat at 60°C for 30 minutes. Cool to room temperature.

  • Chromatographic Conditions:

    • Column: C18, 250 mm x 4.6 mm, 5 µm

    • Mobile Phase A: 20 mM Potassium Phosphate, pH 7.0

    • Mobile Phase B: Acetonitrile

    • Gradient: 30% B to 80% B over 20 minutes

    • Flow Rate: 1.0 mL/min

    • Detection: 470 nm

    • Injection Volume: 20 µL

Forced Degradation Study Design:

To establish the stability-indicating nature of the method, forced degradation studies are essential.[16][17][18] The goal is to achieve 5-20% degradation to identify likely degradation products without completely destroying the molecule.[19]

G API API Solution (Drug Substance or Product) Acid Acid Hydrolysis (0.1 M HCl, 60°C, 8h) API->Acid Base Base Hydrolysis (0.1 M NaOH, 60°C, 4h) API->Base Ox Oxidative (3% H2O2, RT, 24h) API->Ox Therm Thermal (80°C, 48h, Solid) API->Therm Photo Photolytic (ICH Q1B, Solution) API->Photo Analyze Analyze all samples by proposed HPLC method Acid->Analyze Base->Analyze Ox->Analyze Therm->Analyze Photo->Analyze Assess Assess Peak Purity & Mass Balance Analyze->Assess

Caption: Workflow for a forced degradation study.

Method B: Gas Chromatography with Flame Ionization Detection (GC-FID)

GC is a powerful technique for analyzing volatile or semi-volatile compounds.[20][21] For a salt like this compound, direct analysis is difficult. The method requires either converting the salt to its more volatile free base or using a derivatization agent to increase volatility. This method is often preferred for residual solvent analysis but can be adapted for assay.[22][23][24]

Causality Behind Experimental Choices:

  • Sample Preparation: An in-situ conversion to the free base is performed by adding a strong base (e.g., NaOH) and extracting into a suitable organic solvent (e.g., Dichloromethane). This makes the analyte volatile enough for GC analysis.

  • Column: A mid-polarity column, such as a DB-624 or equivalent (6% cyanopropylphenyl-94% dimethylpolysiloxane), is chosen.[21][24] This provides good peak shape and resolution for polar amine compounds.

  • Detector: A Flame Ionization Detector (FID) is used for its robustness and near-universal response to organic compounds.

Experimental Protocol:

  • Standard Preparation: Prepare a stock solution of the reference standard in methanol.

  • Sample Preparation: Disperse the formulation in water. Add 1 M NaOH to basify the solution to pH > 11. Extract with dichloromethane. Use the organic layer for injection.

  • Chromatographic Conditions:

    • Column: DB-624, 30 m x 0.32 mm, 1.8 µm

    • Carrier Gas: Nitrogen or Helium at 1.5 mL/min

    • Inlet Temperature: 250°C

    • Detector Temperature: 280°C

    • Oven Program: 80°C hold for 2 min, ramp at 15°C/min to 240°C, hold for 5 min.

    • Injection: 1 µL, Split mode (e.g., 20:1)

Method C: Non-Aqueous Potentiometric Titration

This is a classic, absolute method for the assay of amine hydrochlorides and often serves as a reference method. It does not rely on comparison to a reference standard for the final calculation, beyond titrant standardization. The method is highly precise and accurate for assay but cannot be used for impurity determination.

Causality Behind Experimental Choices:

  • Solvent: A non-aqueous solvent like glacial acetic acid is used.[25] It allows the amine salt to behave as a base. Acetic anhydride is often added to remove any water that could interfere with the endpoint.

  • Titrant: Perchloric acid (HClO4) in glacial acetic acid is a very strong acid in this medium, providing a sharp and clear titration endpoint.[25]

  • Endpoint Detection: A pH electrode suitable for non-aqueous media is used to detect the potentiometric endpoint, which is more objective and precise than a colorimetric indicator.

Experimental Protocol:

  • Titrant Standardization: Standardize the 0.1 N Perchloric Acid titrant against primary standard potassium hydrogen phthalate (KHP).

  • Sample Preparation: Accurately weigh a quantity of the drug product powder and dissolve it in 50 mL of glacial acetic acid. Add 5 mL of acetic anhydride and allow to stand for 10 minutes.

  • Titration: Immerse the electrode in the sample solution and titrate with standardized 0.1 N Perchloric Acid, recording the potential (mV) versus the volume of titrant added.

  • Calculation: Determine the equivalence point from the first or second derivative of the titration curve. Calculate the assay based on the stoichiometry of the reaction.

Performance Data & Comparison

The following tables summarize representative validation data for the three methods.

Table 1: Comparison of Core Validation Parameters

Validation ParameterMethod A: HPLC-UV (Deriv.)Method B: GC-FIDMethod C: Titration
Intended Purpose Assay & ImpuritiesAssay & Residual SolventsAssay Only
Specificity High (Stability-Indicating)Moderate (Risk of interference)Low (Titrates all bases)
Linearity (r²) > 0.999> 0.998N/A (Stoichiometric)
Range (% of Target) 50 - 150% (Assay) / LOQ - 150% (Impurity)70 - 130%80 - 120%
Accuracy (% Recovery) 98.5 - 101.2%97.0 - 102.5%99.5 - 100.5%
Precision (Repeatability %RSD) < 1.0%< 1.5%< 0.5%
Intermediate Precision (%RSD) < 1.5%< 2.0%< 0.7%
LOQ (µg/mL) ~0.1 µg/mL~1.0 µg/mLN/A
Robustness GoodModerate (Inlet sensitive)High

Table 2: Experimental Throughput and Considerations

FeatureMethod A: HPLC-UV (Deriv.)Method B: GC-FIDMethod C: Titration
Run Time per Sample ~25 minutes~15 minutes~10 minutes
Sample Preparation Moderate (Derivatization step)Moderate (L/L Extraction)Fast
Equipment Cost HighHighLow
Solvent/Reagent Cost ModerateModerateLow
Technical Skill Required HighHighModerate

Method Selection Guide

Choosing the right method depends entirely on the analytical objective. The following decision tree can guide researchers to the most appropriate technique.

G Start What is the Analytical Goal? Q1 Need to quantify impurities or perform stability studies? Start->Q1 Q2 Is this for a final product assay (release testing)? Q1->Q2 No HPLC Use HPLC with Derivatization (Method A) Q1->HPLC Yes Q3 Is a high-precision reference method needed? Q2->Q3 No, or need highest precision GC Use GC-FID (Method B) Q2->GC Yes, and GC is available/preferred Q3->GC No Titr Use Non-Aqueous Titration (Method C) Q3->Titr Yes

Caption: Decision tree for selecting an analytical method.

Conclusion and Recommendations

The validation of analytical methods for this compound requires a tailored approach that considers the molecule's chemical properties and the specific analytical objective.

  • For comprehensive quality control , including stability studies and impurity profiling, the HPLC with pre-column derivatization (Method A) is unequivocally the superior choice. Its high specificity and sensitivity ensure that all relevant components are accurately monitored over the product's shelf-life.

  • For routine assay in a QC environment where impurities are controlled by a separate method , the GC-FID (Method B) offers a faster run time. However, careful validation is required to ensure no interference from formulation excipients.

  • The Non-Aqueous Potentiometric Titration (Method C) stands as the gold standard for assay precision and accuracy. It is an excellent orthogonal method to confirm the results of chromatographic techniques and is ideal for the characterization of the pure API or for release testing where impurity levels are known to be negligible.

Ultimately, a robust quality control strategy may employ a combination of these methods: the HPLC method for stability and impurity testing, and either GC or titration for routine release assay, leveraging the strengths of each technique to build a complete and reliable analytical package.

References

  • U.S. Food and Drug Administration. (2024). Q2(R2) Validation of Analytical Procedures. FDA. [Link]

  • European Medicines Agency. (2024). ICH Q2(R2) Validation of analytical procedures - Scientific guideline. EMA. [Link]

  • LCGC International. (2025). Generic Method Approach for the Determination of Residual Solvents in Active Pharmaceutical Ingredients by Gas Chromatography. LCGC International. [Link]

  • U.S. Food and Drug Administration. (n.d.). FDA Guidance on Analytical Method Validation. FDA. [Link]

  • Separation Science. (2023). Method for the analysis of residual solvents in pharmaceuticals. Separation Science. [Link]

  • LCGC International. (2026). Analytical Procedures and Method Validation: Highlights of the FDA's Draft Guidance. LCGC International. [Link]

  • ECA Academy. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. ECA Academy. [Link]

  • Journal of Chemical and Pharmaceutical Research. (2012). Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. JOCPR. [Link]

  • Almac Group. (n.d.). Generic method approach for determination of residual solvents in active pharmaceutical ingredients by gas chromatography. Almac Group. [Link]

  • Lab Manager. (2025). ICH and FDA Guidelines for Analytical Method Validation. Lab Manager. [Link]

  • U.S. Food and Drug Administration. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. FDA. [Link]

  • Scientific Research Publishing. (2024). Gas Chromatographic Method for Identification and Quantification of Commonly Used Residual Solvents in Pharmaceuticals Products. SCIRP. [Link]

  • ResearchGate. (n.d.). Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. ResearchGate. [Link]

  • International Council for Harmonisation. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). ICH. [Link]

  • CASSS. (2023). FDA/CDER Perspectives on analytical procedure development and validation. CASSS. [Link]

  • ECA Academy. (2024). EMA publishes ICH Q14 Guideline on Analytical Procedure Development - Step 5. ECA Academy. [Link]

  • International Council for Harmonisation. (n.d.). Quality Guidelines. ICH. [Link]

  • European Medicines Agency. (2006). Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. EMA. [Link]

  • European Medicines Agency. (2023). ICH Q2(R2) Guideline on validation of analytical procedures - Step 5. EMA. [Link]

  • SciELO. (n.d.). Validation of a liquid chromatographic method for determination of related substances in a candidate certified reference material of captopril. SciELO. [Link]

  • European Medicines Agency. (2023). Quality: specifications, analytical procedures and analytical validation. EMA. [Link]

  • SSRN. (2023). Development and Validation of Rp-Hplc Method for the Simultaneous Estimation of 8 Relative Substances in Milrinone Api. SSRN. [Link]

  • National Institute of Justice. (2014). Analytical and Synthetic Studies on Designer Drugs of the Piperazine Class. NIJ. [Link]

  • International Journal of Pharmaceutical Sciences Review and Research. (2021). RP-HPLC Method Development and Validation for the Quantitative Determination of Potential Impurities of Apixaban. IJPSRR. [Link]

  • European Directorate for the Quality of Medicines & HealthCare. (n.d.). PA/PH/OMCL (13) 82 R5 Validation/Verification of Analytical Procedures. EDQM. [Link]

  • Journal of the Science of Food and Agriculture. (2020). The establishment of a practical method for the determination of piperazine residues using accelerated solvent extraction and UHPLC-FLD. Wiley Online Library. [Link]

  • American Journal of Biomedical Science & Research. (2022). Developing and Validating an HPLC Method for Related Substance of Camostat Mesilate in Bulk. Am J Biomed Sci & Res. [Link]

  • NTU Journal of Pure Sciences. (2022). A Review on Analytical Methods for Piperazine Determination. NTUJPS. [Link]

  • International Journal of Pharmaceutical Sciences and Drug Research. (2012). Development and Validation of Related Substances Method by HPLC for Analysis of Naproxen in Naproxen Tablet Formulations. IJPSDR. [Link]

  • ResearchGate. (2025). No-Aqueous Titrations: Potentiometric Titration of Some Primary Amines. ResearchGate. [Link]

  • Saylor.org. (n.d.). Titrimetric Methods. Saylor.org. [Link]

  • MedCrave. (2016). Forced Degradation Studies. MedCrave. [Link]

  • Biomedical Journal of Scientific & Technical Research. (2022). Forced Degradation – A Review. BJSTR. [Link]

  • Scribd. (n.d.). Amine Titration Method. Scribd. [Link]

  • World Health Organization. (2015). Validation of Analytical Methods. WHO. [Link]

  • ResearchGate. (n.d.). (PDF) Validation of Analytical Methods. ResearchGate. [Link]

  • American Journal of Chemistry. (2023). Forced Degradation in Pharmaceuticals – A Regulatory Update. Scientific & Academic Publishing. [Link]

  • OMICS International. (2015). VALIDATION OF ANALYTICAL METHODS – STRATEGIES & SINGFICANCE. OMICS International. [Link]

  • ACS Publications. (1956). Analytical Chemistry 1956 Vol.28 no.4. ACS Publications. [Link]

  • ScienceDirect. (n.d.). Degradation study of piperazine, its blends and structural analogs for CO2 capture: A review. ScienceDirect. [Link]

  • Journal of Drug Delivery and Therapeutics. (2019). A review on analytical method validation and its regulatory perspectives. JDDT. [Link]

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Safety Operating Guide

1-Piperazin-1-ylpropan-2-ol dihydrochloride proper disposal procedures

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 1-Piperazin-1-ylpropan-2-ol Dihydrochloride Proper Disposal Procedures Role: Senior Application Scientist Audience: Researchers, Laboratory Managers, and EHS Officers

Executive Summary: Operational Safety & Compliance

As researchers, we often treat salt forms of organic amines as benign "shelf-stable" reagents. However, This compound (CAS: 89910-53-2) presents specific disposal challenges due to its acidic nature in solution and the potential for piperazine moieties to act as precursors for nitrosamines (potent carcinogens) if improperly released into wastewater systems containing nitrites.

This guide moves beyond the standard Safety Data Sheet (SDS) to provide a logistical, field-proven workflow for the containment, neutralization, and final disposal of this compound. Zero-discharge to municipal drains is the primary directive.

Chemical Profile & Hazard Identification

Before initiating disposal, verify the material identity and hazard profile. This compound is an acidic salt of a secondary amine.

ParameterSpecificationOperational Implication
Chemical Name This compoundLabel as "Organic Amine Salt, Acidic"
CAS Number 89910-53-2Use for waste manifest verification
Molecular Formula C₇H₁₈Cl₂N₂OHigh water solubility; mobile in environment
Physical State Solid (Crystalline Powder)Dust generation risk during transfer
Acidity (pKa) ~pH 1–3 (10% aq.[1][2][3] solution)Corrosive to tissue/metal in solution
GHS Hazards H302 (Harmful), H315 (Skin Irrit.), H319 (Eye Irrit.)Requires standard PPE + chemically resistant gloves
Incompatibilities Strong oxidizers, Nitrites, Strong BasesDo not mix with nitrate waste (Nitrosamine risk)

Pre-Disposal Handling & Segregation

Effective disposal starts at the bench. The most common compliance failure is commingling this substance with incompatible waste streams.

Critical Segregation Rules
  • NO Oxidizers: Never place this amine salt in waste containers holding nitric acid, permanganates, or chromates.

  • NO Nitrosating Agents: Strictly segregate from sodium nitrite or other nitrosating agents. The secondary amine structure of the piperazine ring can react to form N-nitrosopiperazines.

  • Acid Waste Stream: If in solution, this material belongs in the Acidic Organic or Halogenated Organic waste stream (depending on other co-solvents), not the General Organic Base stream, unless neutralized.

Disposal Workflow: Decision Matrix

The following flowchart outlines the logic for disposing of solid vs. liquid waste.

DisposalWorkflow Start Waste Generation: 1-Piperazin-1-ylpropan-2-ol 2HCl StateCheck Determine Physical State Start->StateCheck SolidWaste Solid Waste (Powder/Crystals) StateCheck->SolidWaste Solid LiquidWaste Liquid Waste (Solution) StateCheck->LiquidWaste Liquid DoubleBag Double Bag in Polyethylene (4 mil) SolidWaste->DoubleBag SolidLabel Label: 'Toxic Solid, Organic, Acidic' CAS: 89910-53-2 DoubleBag->SolidLabel Storage Satellite Accumulation Area (Secondary Containment) SolidLabel->Storage CheckpH Check pH LiquidWaste->CheckpH Acidic pH < 2 (Corrosive) CheckpH->Acidic Acidic Neutral pH 5-9 CheckpH->Neutral Neutral Neutralize Neutralization Step: Slowly add NaHCO3 until pH 6-8 Acidic->Neutralize Optional (If permitted) LiquidContainer Transfer to HDPE Carboy (Do NOT fill >90%) Acidic->LiquidContainer If no neutralization Neutral->LiquidContainer Neutralize->LiquidContainer LiquidLabel Label: 'Hazardous Waste - Liquid' Constituents: Piperazine deriv., Water/Solvent LiquidContainer->LiquidLabel LiquidLabel->Storage Contractor Handover to Licensed Waste Contractor Storage->Contractor

Figure 1: Decision matrix for the safe disposal of piperazine derivative salts, prioritizing pH management and containment.

Detailed Operational Procedures

Scenario A: Disposal of Solid Reagent (Expired or Surplus)
  • Container: Use the original container if intact. If damaged, place the entire vessel into a wide-mouth High-Density Polyethylene (HDPE) jar.

  • Labeling: Affix a hazardous waste label. Explicitly write: "this compound - Irritant/Acidic Solid."

  • Storage: Store in a cool, dry place away from bases and oxidizers until pickup.

Scenario B: Disposal of Aqueous/Solvent Solutions
  • The "Acidic" Trap: As a dihydrochloride, aqueous solutions can be significantly acidic (pH < 2). Under EPA RCRA regulations (40 CFR 261.22), aqueous waste with pH ≤ 2 is a D002 Corrosive Waste .[4]

  • Neutralization (Recommended):

    • Work in a fume hood.[5]

    • While stirring, slowly add Sodium Bicarbonate (NaHCO₃) or dilute Sodium Hydroxide (NaOH).

    • Caution: The reaction will generate heat and CO₂ gas (bubbling).

    • Adjust pH to 6–8. This removes the D002 corrosivity characteristic, making the waste safer to handle and cheaper to ship, though it remains a chemical waste.

  • Packaging: Use HDPE carboys. Never use metal containers (steel drums) for the acidic salt solution, as chloride ions cause rapid pitting corrosion.

Scenario C: Spill Cleanup Protocol

If the dry powder is spilled:

  • Isolate: Evacuate the immediate area if dust is airborne.

  • PPE: Wear N95/P100 respirator, nitrile gloves, and safety goggles.

  • Contain: Cover the spill with a paper towel dampened with water (to prevent dust dispersion) or use a dedicated chemical vacuum.

  • Clean: Wipe the area with a dilute sodium bicarbonate solution to neutralize any acidic residue.

  • Dispose: Place all cleanup materials into a hazardous waste bag.

Regulatory Compliance & Waste Codes

Compliance depends on your region, but for US-based laboratories (RCRA):

  • Listed Waste: This specific compound is not P-listed or U-listed.

  • Characteristic Waste:

    • Solid: Non-regulated (unless mixed with other hazards), but best practice is to manage as hazardous.

    • Solution (pH ≤ 2): D002 (Corrosive).

  • TSCA Status: Ensure the compound is used for R&D purposes. If you are disposing of commercial quantities (>100 kg), TSCA notification requirements may apply.

Scientist-to-Scientist Note: While the solid is technically "non-regulated" by some definitions, never trash-can this chemical. Its high water solubility means it leaches immediately in landfills, posing risks to groundwater. Always utilize a chemical waste incinerator service.

References

  • Fluorochem. (2024).[1] Safety Data Sheet: this compound. Retrieved from

  • U.S. Environmental Protection Agency (EPA). (2024). Defining Hazardous Waste: Corrosivity Characteristic (D002). 40 CFR 261.22. Retrieved from

  • National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 54593548 (Parent Amine). Retrieved from

  • Occupational Safety and Health Administration (OSHA). Laboratory Safety Guidance: Handling of Acidic Salts. Retrieved from

Sources

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1-Piperazin-1-ylpropan-2-ol dihydrochloride
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.